molecular formula C46H88NO8P B15551497 18:0 Propargyl PC

18:0 Propargyl PC

Katalognummer: B15551497
Molekulargewicht: 814.2 g/mol
InChI-Schlüssel: WIEJEUDUOQSGDY-USYZEHPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

18:0 Propargyl PC is a useful research compound. Its molecular formula is C46H88NO8P and its molecular weight is 814.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C46H88NO8P

Molekulargewicht

814.2 g/mol

IUPAC-Name

2-[dimethyl(prop-2-ynyl)azaniumyl]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C46H88NO8P/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45(48)52-42-44(43-54-56(50,51)53-41-40-47(4,5)39-8-3)55-46(49)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h3,44H,6-7,9-43H2,1-2,4-5H3/t44-/m1/s1

InChI-Schlüssel

WIEJEUDUOQSGDY-USYZEHPZSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:0 Propargyl PC for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 Propargyl Phosphatidylcholine (PC), systematically named 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (N-propynyl), is a synthetically modified phospholipid that serves as a powerful tool in the field of lipidomics and chemical biology. Its unique structure, incorporating a terminal alkyne group on the choline (B1196258) headgroup, enables researchers to tag and visualize phosphatidylcholine molecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][2] This allows for the investigation of the dynamic processes of phosphatidylcholine metabolism, trafficking, and localization within cellular membranes, providing valuable insights into various physiological and pathological processes.

This technical guide provides a comprehensive overview of 18:0 Propargyl PC, including its chemical properties, detailed experimental protocols for its application, and a summary of relevant quantitative data.

Core Properties of this compound

PropertyValueReference
Synonym 1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl)
Molecular Formula C46H88NO8P[3][4]
Molecular Weight 814.17 g/mol
CAS Number 1830366-39-6[4]
Appearance White solid powder
Purity >99% (TLC)
Storage Temperature -20°C

Applications in Research

This compound is primarily utilized as a chemical probe to study the lifecycle of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes. Its applications include:

  • Metabolic Labeling: Introducing this compound to cells allows for its incorporation into the cellular machinery for phospholipid biosynthesis. The propargyl group acts as a "handle" for subsequent detection.

  • Click Chemistry-Mediated Detection: The terminal alkyne of the propargyl group readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing reporter molecule. This reporter can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and proteomics, or a mass tag for mass spectrometry-based detection.[5]

  • Mass Spectrometry-Based Lipidomics: The unique mass of the propargyl-labeled lipid and its fragments allows for its specific detection and quantification by mass spectrometry, enabling detailed analysis of phospholipid metabolism.[6][7]

  • Fluorescence Microscopy: By clicking a fluorescent azide (B81097) to the incorporated this compound, researchers can visualize the subcellular localization and trafficking of newly synthesized phosphatidylcholine in real-time.

Experimental Protocols

I. Metabolic Labeling of Cells with this compound

This protocol describes the general procedure for introducing this compound to cultured cells. Optimization may be required depending on the cell type and experimental goals.

Materials:

  • This compound

  • Cultured cells (e.g., HEK293, HeLa, bEND3)

  • Appropriate cell culture medium

  • DMSO (for dissolving the lipid)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10-50 mM.

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates or on coverslips and allow them to adhere overnight.

  • Labeling: The following day, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (typically ranging from 10 to 100 µM).

  • Incubation: Remove the old medium from the cells and replace it with the labeling medium containing this compound. Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated this compound. The cells are now ready for downstream applications such as click chemistry.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

This protocol outlines the "clicking" of an azide-functionalized reporter molecule to the propargyl-labeled phospholipids (B1166683) in fixed cells.

Materials:

  • Metabolically labeled cells

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Azide-functionalized reporter (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to improve reaction efficiency and reduce cell damage)

  • PBS

Procedure:

  • Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Prepare the Click Reaction Cocktail: Prepare the following solution immediately before use. The final concentrations can be optimized.

    • Azide-reporter (e.g., 1-10 µM)

    • CuSO4 (e.g., 100 µM)

    • Sodium ascorbate (e.g., 1 mM, freshly prepared)

    • TBTA (e.g., 100 µM, optional)

    • PBS to the final volume.

    • Note: First, mix the azide-reporter and CuSO4 (and TBTA if used) in PBS. Then, add the sodium ascorbate to initiate the reaction.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Downstream Analysis: The cells are now ready for analysis by fluorescence microscopy or other methods depending on the reporter used.

Quantitative Data

The following table summarizes representative quantitative data from a study investigating choline phospholipid metabolism in brain endothelial (bEND3) cells using a propargylcholine analog.[3]

Lipid ClassControl (pmol/45,000 cells)LpPC 16:0 Supplement (pmol/45,000 cells)LpPC O-16:0 Supplement (pmol/45,000 cells)
Lysophosphatidylcholine (LPC) 170.7 ± 10.596.1 ± 9.464.0 ± 7.3
Ether-linked LPC (LPC O) 39.1 ± 18.227.6 ± 4.621.4 ± 2.7
Phosphatidylcholine (PC) 10028.1 ± 1177.310459.1 ± 1032.710188.7 ± 1133.2
Ether-linked PC (PC O) 1045.2 ± 138.91058.9 ± 140.21025.2 ± 115.1
Sphingomyelin (SM) 1349.9 ± 127.31361.3 ± 146.11334.6 ± 128.9
Propargyl-PC (pPC) Not Detected258.7 ± 25.11.8 ± 0.3
Ether-linked pPC (pPC O) Not Detected1.9 ± 0.4214.5 ± 21.7
Propargyl-SM (pSM) Not Detected2.1 ± 0.30.2 ± 0.1

Data represents mean ± SD, n=7. "LpPC" refers to lyso-propargyl phosphatidylcholine. This data demonstrates the specific incorporation of the propargyl label into the corresponding lipid classes.

Signaling Pathways and Experimental Workflows

Choline Phospholipid Metabolism

This compound is incorporated into the Kennedy pathway for de novo phosphatidylcholine synthesis. The following diagram illustrates the key steps.

Choline_Metabolism Propargylcholine Propargylcholine pPhosphocholine Propargyl-phosphocholine Propargylcholine->pPhosphocholine Choline Kinase pCDP_Choline Propargyl-CDP-choline pPhosphocholine->pCDP_Choline CTP:phosphocholine cytidylyltransferase Propargyl_PC This compound pCDP_Choline->Propargyl_PC Cholinephosphotransferase DAG Diacylglycerol DAG->Propargyl_PC Cholinephosphotransferase

Caption: Simplified Kennedy pathway for the biosynthesis of this compound.

Experimental Workflow for Lipidomic Analysis

The following diagram outlines a typical experimental workflow for the analysis of this compound incorporation and subsequent detection.

Experimental_Workflow Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling with this compound Cell_Culture->Metabolic_Labeling Lipid_Extraction 3. Lipid Extraction Metabolic_Labeling->Lipid_Extraction Click_Chemistry 4. Click Chemistry (e.g., with Azido-palmitate) Lipid_Extraction->Click_Chemistry MS_Analysis 5. Mass Spectrometry Analysis Click_Chemistry->MS_Analysis Data_Analysis 6. Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of propargyl-labeled lipids.

Conclusion

This compound is an invaluable tool for researchers investigating the intricacies of phosphatidylcholine metabolism and dynamics. Its ability to be specifically tagged via click chemistry opens up a wide range of applications, from high-resolution imaging to quantitative mass spectrometry. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors, paving the way for new discoveries in the field of lipid biology and its role in health and disease.

References

An In-depth Technical Guide to 1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (N-propynyl), a functionalized phospholipid of significant interest in the fields of drug delivery, bioconjugation, and membrane research. This document details its chemical structure, synthesis, physicochemical properties, and key applications. Detailed experimental protocols for its synthesis and the formation of functionalized liposomes are provided, along with quantitative data presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its utility in advanced research and development.

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a well-characterized, saturated phospholipid commonly used in the formulation of liposomes for drug delivery due to its high transition temperature (Tm) of approximately 55°C, which imparts rigidity and stability to the lipid bilayer. The modification of the choline (B1196258) headgroup with a propargyl moiety introduces a reactive alkyne group, transforming the inert phospholipid into a versatile platform for "click chemistry." This allows for the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, and polyethylene (B3416737) glycol (PEG), to the surface of liposomes in a highly specific and efficient manner. This post-formulation modification strategy is invaluable for the development of sophisticated and targeted nanomedicines.

Chemical Structure and Properties

The N-propynyl modification adds a terminal alkyne to the quaternary amine of the choline headgroup. This seemingly minor alteration has profound implications for its chemical reactivity, enabling conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

Table 1: Physicochemical Properties of DSPC and Representative Propargyl-Modified Phospholipids

Property1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Representative 1,2-diacyl-sn-glycero-3-phosphocholine (B6596549) (N-propynyl)
Molecular Formula C44H88NO8P[1][2]C47H90NO8P
Molecular Weight 790.16 g/mol [1][2]~830 g/mol
Transition Temp (Tm) ~55 °CExpected to be similar to DSPC, slight variations possible
Critical Micelle Conc. Not applicable (forms bilayers)Not applicable (forms bilayers)
Solubility Soluble in organic solvents (chloroform, methanol)Soluble in organic solvents (chloroform, methanol)
Reactive Group NoneTerminal Alkyne

Synthesis of 1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl)

The synthesis of N-propynyl DSPC can be achieved through the modification of the primary alcohol of a protected glycerophosphocholine precursor followed by acylation with stearic acid. A common strategy involves the reaction of a protected phosphocholine (B91661) headgroup with propargyl bromide.

Experimental Protocol: Synthesis of N-propargyl Phosphocholine Headgroup

This protocol describes a general method for the synthesis of a phosphocholine headgroup modified with a propargyl group, which can then be coupled to a diacylglycerol backbone.

Materials:

Procedure:

  • Synthesis of 2-(dimethylamino)ethyl dichlorophosphate: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N,N-dimethylethanolamine in anhydrous DCM. Cool the solution to 0°C. Add 2-bromoethyl dichlorophosphate dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quaternization with propargyl bromide: To the reaction mixture, add an excess of propargyl bromide and triethylamine. The reaction is then stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to yield the N-propargyl phosphocholine headgroup precursor.

Experimental Protocol: Acylation to form N-propynyl DSPC

This protocol outlines the acylation of the synthesized headgroup with stearic acid to form the final product.

Materials:

  • N-propargyl glycerophosphocholine precursor

  • Stearic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous chloroform

Procedure:

  • In a flame-dried flask, dissolve the N-propargyl glycerophosphocholine precursor, stearic acid (2.2 equivalents), and DMAP (0.2 equivalents) in anhydrous chloroform.

  • Add DCC (2.2 equivalents) to the solution and stir at room temperature for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, the dicyclohexylurea byproduct is removed by filtration.

  • The filtrate is concentrated, and the crude product is purified by silica gel column chromatography to yield 1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl).

Synthesis_Workflow cluster_headgroup Headgroup Synthesis cluster_acylation Acylation A N,N-Dimethylethanolamine D N-propargyl phosphocholine precursor A->D B 2-Bromoethyl dichlorophosphate B->D C Propargyl Bromide C->D F Final Product: N-propynyl DSPC D->F E Stearic Acid E->F Click_Chemistry_Workflow cluster_liposome Liposome Preparation cluster_conjugation Click Conjugation LipidFilm Lipid Film (DSPC, N-propynyl DSPC, Chol) Hydration Hydration LipidFilm->Hydration Extrusion Extrusion Hydration->Extrusion PropargylLiposome Propargyl-Liposome Extrusion->PropargylLiposome FunctionalizedLiposome Functionalized Liposome PropargylLiposome->FunctionalizedLiposome AzideMolecule Azide-Molecule (e.g., Targeting Ligand) AzideMolecule->FunctionalizedLiposome Catalyst Cu(I) Catalyst Catalyst->FunctionalizedLiposome Cellular_Uptake_Pathway TargetedLiposome Targeted Liposome Receptor Cell Surface Receptor TargetedLiposome->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release in Cytoplasm Endosome->DrugRelease Endosomal Escape Target Intracellular Target DrugRelease->Target

References

An In-depth Technical Guide to 18:0 Propargyl PC (CAS Number 1830366-39-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 Propargyl Phosphatidylcholine (PC), with the CAS number 1830366-39-6, is a synthetically modified phospholipid that has emerged as a valuable tool in the fields of lipidomics, cell biology, and drug delivery. Its full chemical name is 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N-dimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-N-2-propyn-1-yl-, inner salt, 4-oxide, (7R)-, and it is also known by the synonym 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (N-propynyl). This molecule incorporates two saturated 18-carbon stearoyl acyl chains and a propargyl group on the choline (B1196258) headgroup. The presence of the terminal alkyne in the propargyl group allows for its detection and manipulation using bioorthogonal "click chemistry," making it a powerful probe for studying the dynamics of phosphatidylcholines in biological systems.

This technical guide provides a comprehensive overview of 18:0 Propargyl PC, including its physicochemical properties, synthesis, experimental protocols for its application, and its role in studying cellular phenomena such as membrane dynamics and signaling.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing key quantitative data for experimental design and interpretation.

PropertyValueReference
CAS Number 1830366-39-6
Molecular Formula C₄₆H₈₈NO₈P
Molecular Weight 814.17 g/mol
Appearance Powder
Purity >99% (TLC)
Storage Temperature -20°C

Synthesis

For the synthesis of various propargyl-phosphatidylcholines (pPC), a common method involves the use of phospholipase D (PLD) to catalyze a transphosphatidylation reaction. For example, a precursor phosphatidylcholine can be reacted with propargyl alcohol in the presence of PLD to yield the desired propargyl-PC.[2]

Experimental Protocols

The unique feature of this compound is its terminal alkyne group, which allows it to be used in a variety of bioorthogonal labeling and detection experiments.

Metabolic Labeling of Choline Phospholipids (B1166683)

This protocol allows for the incorporation of this compound into cellular membranes, enabling the study of newly synthesized phospholipids.

Protocol:

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 20 µM).[3]

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate the cells for a desired period (e.g., 24 hours) to allow for metabolic incorporation.[3]

  • Cell Harvesting and Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated lipid. Harvest the cells and proceed with downstream applications such as lipid extraction or imaging.

Click Chemistry for Visualization and Detection

Once incorporated into cellular lipids, the propargyl group can be covalently linked to a reporter molecule (e.g., a fluorescent dye or biotin) that contains an azide (B81097) group. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient.[4]

Protocol for Fluorescence Imaging:

  • Fixation and Permeabilization: After metabolic labeling, fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.

  • Click Reaction Cocktail: Prepare a click reaction cocktail containing:

    • An azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., sodium ascorbate)

    • A copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) ion and improve reaction efficiency.

  • Reaction: Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells thoroughly to remove unreacted reagents. The cells are now ready for imaging using fluorescence microscopy.

Mass Spectrometry-Based Detection and Quantification

This compound can be detected and quantified in lipid extracts using mass spectrometry. A specialized method involves a "clickable" mass spectrometry reporter, such as azidopalmitate (N₃Pal), which, upon reaction with the propargyl group, confers a predictable mass shift to the lipid analyte, allowing for its direct identification at the MS1 level.[2][5]

Protocol Outline:

  • Lipid Extraction: Following metabolic labeling, perform a total lipid extraction from the cell lysate using a method such as the Bligh-Dyer or Folch extraction.

  • Click Reaction with MS Reporter: React the lipid extract with an azide-functionalized reporter (e.g., N₃Pal) in the presence of a copper catalyst.

  • Sample Preparation: Purify the clicked lipid sample to remove excess reagents.

  • Mass Spectrometry Analysis: Analyze the sample using a high-resolution mass spectrometer. The propargyl-PC species can be identified by the characteristic mass of the lipid plus the mass of the reporter. Fragmentation analysis (MS/MS) can be used to confirm the identity of the acyl chains.[2][5]

Applications in Research

Studying Membrane Dynamics and Lipid Rafts

The saturated acyl chains of this compound give it properties similar to 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a lipid known to favor the formation of ordered lipid domains, or lipid rafts.[6][7] By incorporating this compound into model membranes or living cells and then visualizing it, researchers can gain insights into the localization and dynamics of saturated phosphatidylcholines within different membrane microdomains. For instance, fluorescently labeled this compound can be used to study its partitioning between liquid-ordered (Lo) and liquid-disordered (Ld) phases in giant unilamellar vesicles (GUVs).[6][7]

Investigating Phospholipid Metabolism and Signaling

Choline-containing phospholipids are central to numerous cellular signaling pathways.[8] Metabolic labeling with this compound allows for the tracing of the fate of this specific lipid species through various metabolic and signaling pathways. For example, it can be used to study the remodeling of phosphatidylcholine acyl chains by the Lands cycle.[3] By tracking the appearance of the propargyl-labeled headgroup in different lipid species over time, researchers can elucidate the kinetics of these enzymatic processes. Furthermore, changes in the metabolism of exogenously supplied this compound in response to cellular stimuli can provide insights into how signaling events modulate phospholipid metabolism. For instance, studies have shown that the p53 tumor suppressor protein can influence the Kennedy pathway for de novo PC biosynthesis, and propargyl-labeled choline has been used to track these changes.[9][10]

Visualizations

Experimental Workflow for Metabolic Labeling and Detection

The following diagram illustrates the general workflow for utilizing this compound in metabolic labeling experiments followed by click chemistry-based detection.

G cluster_0 Metabolic Labeling cluster_1 Detection Cell Culture Cell Culture Addition of this compound Addition of this compound Cell Culture->Addition of this compound Incubation Incubation Addition of this compound->Incubation Incorporation into Membranes Incorporation into Membranes Incubation->Incorporation into Membranes Fixation & Permeabilization Fixation & Permeabilization Incorporation into Membranes->Fixation & Permeabilization Click Reaction (CuAAC) Click Reaction (CuAAC) Fixation & Permeabilization->Click Reaction (CuAAC) Visualization/Analysis Visualization/Analysis Click Reaction (CuAAC)->Visualization/Analysis Fluorescent Azide Fluorescent Azide Click Reaction (CuAAC)->Fluorescent Azide Fluorescence Microscopy Fluorescence Microscopy Visualization/Analysis->Fluorescence Microscopy Mass Spectrometry Mass Spectrometry Visualization/Analysis->Mass Spectrometry

Workflow for metabolic labeling and detection of this compound.

Simplified Signaling Pathway Involvement

This diagram depicts a simplified model of how metabolically labeled phosphatidylcholines can be used to trace their involvement in signaling pathways.

G cluster_0 Cellular Signaling This compound (Exogenous) This compound (Exogenous) Metabolic Incorporation Metabolic Incorporation This compound (Exogenous)->Metabolic Incorporation Labeled PC Pool in Membrane Labeled PC Pool in Membrane Metabolic Incorporation->Labeled PC Pool in Membrane Enzyme Activation (e.g., PLA2, PLC) Enzyme Activation (e.g., PLA2, PLC) Labeled PC Pool in Membrane->Enzyme Activation (e.g., PLA2, PLC) Substrate External Stimulus External Stimulus Receptor Activation Receptor Activation External Stimulus->Receptor Activation Receptor Activation->Enzyme Activation (e.g., PLA2, PLC) Generation of Lipid Messengers Generation of Lipid Messengers Enzyme Activation (e.g., PLA2, PLC)->Generation of Lipid Messengers Labeled Lipid Messengers Labeled Lipid Messengers Enzyme Activation (e.g., PLA2, PLC)->Labeled Lipid Messengers Downstream Signaling Events Downstream Signaling Events Labeled Lipid Messengers->Downstream Signaling Events Cellular Response Cellular Response Downstream Signaling Events->Cellular Response

Tracing labeled PC in a simplified signaling cascade.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its ability to be metabolically incorporated into cells and subsequently detected with high specificity via click chemistry provides a unique window into the complex biology of phosphatidylcholines. From elucidating the dynamics of lipid rafts to tracing the flow of lipids through metabolic and signaling pathways, this compound offers a means to obtain both qualitative and quantitative data that can significantly advance our understanding of cellular function in health and disease. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective application of this valuable chemical probe in a variety of research contexts.

References

Metabolic Labeling with Alkyne-Modified Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of metabolic labeling using alkyne-modified lipids, a powerful and versatile technique for interrogating the complex roles of lipids in biological systems. This method offers high sensitivity and specificity for tracking lipid metabolism, localization, and interactions, making it an invaluable tool in basic research and drug development.

Introduction to Alkyne-Lipid Metabolic Labeling

Metabolic labeling with alkyne-modified lipids is a chemical biology technique used to study the dynamics of lipids within a living system.[1] The core principle involves introducing a lipid analog containing a small, bioorthogonal alkyne group into cells or organisms.[2][3] This alkyne tag is chemically inert within the biological environment but can be specifically and efficiently reacted with an azide-bearing reporter molecule via a "click chemistry" reaction.[1][3] This two-step approach allows for the sensitive detection and analysis of newly synthesized lipids and their downstream metabolites.

This technique has superseded traditional methods like radiolabeling in many applications due to its easier handling, compatibility with modern analytical techniques like mass spectrometry, and versatility in downstream detection, which includes fluorescence microscopy and affinity purification. Its applications are vast, ranging from visualizing the subcellular distribution of lipids to quantifying the flux of fatty acids through metabolic pathways and identifying novel lipid-protein interactions.

Core Principles: Bioorthogonal Chemistry and Click Reaction

The success of this technique hinges on the principles of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.

  • The Alkyne Bioorthogonal Handle: The terminal alkyne (a carbon-carbon triple bond) serves as an excellent bioorthogonal tag because it is virtually absent in most biological systems and does not perturb the physicochemical properties of the parent lipid in a significant way. Its small size minimizes potential artifacts related to cellular uptake, metabolic processing, and localization.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The detection of the alkyne-tagged lipid is achieved through the CuAAC reaction, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the alkyne on the lipid and an azide (B81097) group on a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for purification). The reaction is highly specific, efficient, and can be performed under physiological conditions. The implementation of copper-chelating picolyl moieties in the azide reporter has been shown to significantly increase the sensitivity of detection, allowing for lower catalyst concentrations.

cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_2 Step 3: Downstream Analysis Alkyne-Lipid Alkyne-Lipid Cell Cell Alkyne-Lipid->Cell Uptake & Metabolism Labeled_Lipid_Pool Incorporated Alkyne Lipids Cell->Labeled_Lipid_Pool Click_Reaction CuAAC Reaction Labeled_Lipid_Pool->Click_Reaction Azide_Reporter Azide-Reporter (Fluorophore, Biotin) Azide_Reporter->Click_Reaction Tagged_Lipid Tagged Lipid Click_Reaction->Tagged_Lipid Analysis Microscopy Mass Spectrometry Affinity Purification Tagged_Lipid->Analysis

Figure 1. General experimental workflow for metabolic labeling with alkyne-lipids.

Common Alkyne-Modified Lipid Probes

A wide variety of alkyne-modified lipids are commercially available or can be synthesized, allowing for the investigation of numerous lipid classes. The choice of probe is critical and should be based on the specific metabolic pathway or lipid species of interest.

Lipid Probe Type Example(s) Primary Applications Reference(s)
Fatty Acids 17-Octadecynoic acid (17-ODYA), Alkynyl palmitic acidStudying protein S-palmitoylation and N-myristoylation, tracing incorporation into complex lipids (e.g., phospholipids, triglycerides).
Phospholipids PropargylcholineTracing the metabolism and localization of phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).
Sterols Alkyne cholesterol, Diazirine-alkyne cholesterol (e.g., LKM38)Investigating cholesterol metabolism, trafficking, and lipid-protein interactions. The diazirine group allows for UV-activated cross-linking.
Sphingolipids Alkyne-sphinganineTracking the synthesis and distribution of sphingolipids.
Isoprenoids Alkyne-modified farnesol (B120207) and geranylgeraniol (B1671449) analoguesIdentifying and quantifying prenylated proteins.

Experimental Protocols

The following sections provide detailed methodologies for common applications of alkyne-lipid labeling.

Protocol 1: Metabolic Labeling and Fluorescence Imaging

This protocol details the labeling of cellular lipids for visualization by fluorescence microscopy.

1. Metabolic Labeling of Cells: a. Culture cells on glass coverslips to an appropriate confluency. b. Prepare a stock solution of the desired alkyne-lipid (e.g., 10 mM alkynyl palmitic acid in DMSO). c. Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 10-100 µM). For fatty acids, it is recommended to pre-complex the lipid with fatty-acid-free bovine serum albumin (FAFBSA) to improve solubility and cellular uptake. d. Replace the existing medium with the labeling medium and incubate for a desired period (e.g., 4-24 hours) under standard culture conditions.

2. Cell Fixation and Permeabilization: a. Aspirate the labeling medium and wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells using 3.7-4% paraformaldehyde (or formalin) in PBS for 15 minutes at room temperature. c. Wash the fixed cells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the click chemistry reagents to enter the cell.

3. Click Chemistry Reaction: a. Prepare a fresh "click reaction cocktail." For a 1 mL final volume, combine:

  • PBS or specified click buffer (e.g., 100 mM HEPES/KOH, pH 7.4).
  • Fluorescent azide reporter (e.g., Azide-Fluor 488) to a final concentration of 2-10 µM.
  • Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 200 µM to 2 mM.
  • A reducing agent, such as sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP), to a final concentration of 2-5 mM (to reduce Cu(II) to the catalytic Cu(I) state).
  • Optionally, a copper-chelating ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or a picolyl azide reporter to protect the fluorophore and enhance reaction efficiency. b. Aspirate the permeabilization buffer and wash the cells twice with PBS. c. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

4. Staining and Imaging: a. Aspirate the cocktail and wash the cells three times with PBS. b. If desired, counterstain nuclei with a DNA stain like DAPI for 5 minutes. c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope with the correct filter sets for the chosen fluorophore and DAPI.

Protocol 2: Lipid Extraction and Mass Spectrometry Analysis

This protocol outlines the procedure for analyzing alkyne-labeled lipids by mass spectrometry (MS), which allows for identification and quantification of specific lipid species.

1. Metabolic Labeling and Cell Harvesting: a. Perform metabolic labeling as described in Protocol 1 (steps 1a-1d) in a culture dish. b. Harvest cells by scraping or trypsinization and wash with cold PBS. Pellet the cells by centrifugation.

2. Lipid Extraction: a. Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v) for a modified Folch extraction. b. Vortex thoroughly and incubate on ice. c. Add water to induce phase separation. d. Centrifuge to clarify the phases and collect the lower organic phase, which contains the lipids. e. Dry the extracted lipids under a stream of nitrogen gas.

3. Click Chemistry on Extracted Lipids: a. Re-dissolve the dried lipids in a suitable solvent (e.g., methanol). b. Perform the click reaction by adding an azide reporter tag designed for MS analysis. Specialized azide probes can introduce a permanent positive charge and a specific mass shift, enhancing ionization and simplifying identification. c. Incubate the reaction mixture as required by the specific protocol.

4. Mass Spectrometry Analysis: a. Analyze the click-reacted lipid sample using direct infusion mass spectrometry (DIMS) or liquid chromatography-mass spectrometry (LC-MS). b. The mass shift introduced by the alkyne tag and the azide reporter allows for the specific detection of labeled lipids against the background of endogenous, unlabeled lipids. c. Tandem mass spectrometry (MS/MS) can be used to fragment the lipid ions and confirm their structural identity.

cluster_anabolism Anabolic Pathway cluster_catabolism Catabolic Pathway (β-Oxidation) FA Alkyne-Fatty Acid AcylCoA Alkyne-Acyl-CoA FA->AcylCoA Activation LPA Alkyne-LPA AcylCoA->LPA Mito Mitochondria AcylCoA->Mito AcylCarnitine Alkyne-Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 PA Alkyne-PA LPA->PA DAG Alkyne-DAG PA->DAG PL Alkyne-Phospholipids (PC, PE, PI) DAG->PL TG Alkyne-Triglycerides DAG->TG BetaOx β-Oxidation Cycles Mito->BetaOx CPT2 AcylCarnitine->Mito CACT AcetylCoA Short-chain alkyne-CoA + Acetyl-CoA BetaOx->AcetylCoA

Figure 2. Metabolic fate of an alkyne-modified fatty acid tracer in anabolic and catabolic pathways.

Quantitative Data and Reagent Concentrations

Precise quantification is a key advantage of this technique, particularly when coupled with mass spectrometry.

Table 1: Recommended Reagent Concentrations for In-Cell Click Chemistry
Reagent Typical Concentration Range Purpose Reference(s)
Alkyne-Lipid 2.5 - 100 µMMetabolic Labeling
Azide Reporter 2 - 10 µMDetection Tag
Copper(II) Sulfate 200 µM - 2 mMCopper Catalyst Source
Reducing Agent (e.g., Na-Ascorbate) 2 - 5 mMReduction of Cu(II) to Cu(I)(Implied)
Copper Ligand (e.g., TBTA) 100 µM - 1 mMStabilize Cu(I) and protect fluorophore(Implied)
Table 2: Detection Sensitivity
Analytical Method Reported Limit of Quantification Key Advantage Reference(s)
Fluorescence Microscopy Qualitative / Semi-quantitativeHigh spatial resolution, visualization of subcellular localization.
Mass Spectrometry (with C171 probe) 0.2 fmol (in 20 µL sample)Absolute quantification, lipid species resolution.
TLC with Fluorography Sub-picomole rangeSimple, cost-effective separation of lipid classes.

Applications in Research and Drug Development

The versatility of alkyne-lipid labeling makes it applicable to a wide range of biological questions.

  • Tracing Lipid Metabolism: Researchers can perform pulse-chase experiments to track the flow of alkyne-labeled precursors through complex metabolic networks, revealing the synthesis and turnover rates of hundreds of lipid species simultaneously. This is critical for understanding metabolic reprogramming in diseases like cancer and diabetes.

  • Visualizing Lipid Trafficking and Localization: Using fluorescence microscopy, the technique can visualize the subcellular distribution of newly synthesized lipids, providing insights into organelle function and lipid transport pathways. This is essential for studying diseases related to lipid storage and transport.

  • Profiling Protein Lipidation: Alkyne-modified fatty acids are widely used to identify proteins that undergo post-translational modifications like S-palmitoylation and N-myristoylation. These modifications regulate protein localization, stability, and function, making them attractive drug targets.

  • Identifying Lipid-Protein Interactions: Bifunctional probes containing both an alkyne and a photoreactive group (like a diazirine) can be used to covalently trap and identify proteins that interact with a specific lipid in its native membrane environment.

  • Drug Discovery and Development: This technique can be used to assess how a drug candidate affects lipid metabolism or to screen for compounds that inhibit enzymes involved in protein lipidation. By providing a detailed picture of a drug's on-target and off-target effects on the lipidome, it can accelerate the drug development process.

Technique Metabolic Labeling with Alkyne-Modified Lipids Metabolism Trace Lipid Metabolism (Anabolism/Catabolism) Technique->Metabolism Trafficking Visualize Lipid Trafficking & Localization Technique->Trafficking Lipidation Profile Protein Lipidation (e.g., Palmitoylation) Technique->Lipidation Interaction Identify Lipid-Protein Interactions Technique->Interaction Disease Understand Disease Mechanisms (Cancer, Neurodegeneration) Metabolism->Disease DrugDev Drug Development (Target ID, MOA Studies) Metabolism->DrugDev Trafficking->Disease Lipidation->Disease Lipidation->DrugDev Interaction->Disease Interaction->DrugDev

Figure 3. Logical relationship between the core technique and its major applications.

Conclusion and Future Outlook

Metabolic labeling with alkyne-modified lipids, coupled with click chemistry, is a robust and indispensable tool in modern lipid research. It provides unprecedented sensitivity and molecular specificity for dissecting the intricate roles of lipids in health and disease. While researchers must remain aware that the alkyne tag, though small, is still a modification that could potentially influence a lipid's behavior, studies have largely shown that these probes strikingly mimic their natural counterparts.

Future developments will likely focus on creating novel lipid probes with enhanced biological fidelity, developing new bioorthogonal reactions with even faster kinetics, and integrating these labeling strategies with advanced imaging and multi-omics platforms. These advancements will continue to drive new discoveries in lipid biology and aid in the development of novel therapeutics for lipid-related disorders.

References

Methodological & Application

Application Notes and Protocols for Click Chemistry Reaction with 18:0 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 18:0 Propargyl PC in click chemistry reactions. This powerful and versatile bioorthogonal ligation reaction allows for the specific and efficient labeling of molecules of interest in complex biological systems.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097).[2][3][4] this compound (1,2-distearoyl-sn-glycero-3-phosphocholine-N-propargyl) is a functionalized phospholipid containing a terminal alkyne group, making it an ideal substrate for CuAAC reactions.[5] This allows for the conjugation of this compound to a variety of azide-containing molecules, including fluorescent dyes, biotin (B1667282), or drug molecules, for applications in lipidomics, drug delivery, and bio-imaging.

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free method for ligating azides and alkynes. This is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.

Key Applications

  • Metabolic Labeling and Imaging: Incorporation of this compound into cellular membranes allows for the visualization and tracking of lipid metabolism and dynamics.

  • Drug Delivery: Functionalization of liposomes or drug carriers with this compound enables the targeted delivery of therapeutics via click-based conjugation strategies.

  • Proteomics and Metabolomics: Used as a chemical probe to identify and enrich lipid-binding proteins or to profile lipid metabolism through mass spectrometry-based approaches.

Experimental Protocols

Two primary protocols are provided below: the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest (e.g., fluorescent dye azide, biotin azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., a mixture of chloroform (B151607)/methanol, or aqueous buffer with a co-solvent like DMSO or t-BuOH)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent like chloroform or ethanol.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO, water).

    • Prepare a 100 mM stock solution of Copper(II) sulfate in water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA ligand in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide over the alkyne is recommended.

    • Add the appropriate solvent to achieve the desired final reaction concentration.

    • Add the THPTA or TBTA ligand to the reaction mixture. A final concentration of 1-5 mM is typical.

    • Add the Copper(II) sulfate solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate. Protect from light if using a fluorescent azide.

  • Purification:

    • The purification method will depend on the nature of the product. For lipid products, a common method is lipid extraction using a modified Bligh-Dyer or Folch procedure.

    • Alternatively, if the product is amenable, purification can be achieved by silica (B1680970) gel chromatography or reverse-phase HPLC.

Quantitative Data Summary (Representative)

ParameterValueReference
Reaction Time 1 - 4 hours
Temperature Room Temperature or 37°C
Typical Yield High (often quantitative)
Copper Catalyst 0.1 - 1 mM CuSO₄
Reducing Agent 5 - 10 mM Sodium Ascorbate
Ligand 1 - 5 mM THPTA or TBTA
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free click reaction using a strained alkyne, such as a dibenzocyclooctyne (DBCO), that is conjugated to the molecule of interest, which then reacts with an azide-modified 18:0 PC. For this example, we will consider the reaction of an azide-modified PC with a DBCO-containing molecule.

Materials:

  • 18:0 Azido PC (or other azide-modified lipid)

  • DBCO-containing molecule of interest (e.g., DBCO-dye, DBCO-biotin)

  • Solvent (e.g., DMSO, methanol, or aqueous buffer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 18:0 Azido PC in a suitable organic solvent.

    • Prepare a 10 mM stock solution of the DBCO-containing molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of 18:0 Azido PC from the stock solution.

    • Add the DBCO-containing molecule. A 1.5 to 2-fold molar excess is typically sufficient.

    • Add the solvent to achieve the desired reaction concentration.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations.

  • Purification:

    • Similar to the CuAAC protocol, purification can be achieved through lipid extraction or chromatography depending on the product's properties.

Quantitative Data Summary (Representative)

ParameterValueReference
Reaction Time 1 - 24 hours
Temperature Room Temperature or 37°C
Typical Yield High
Catalyst None (Copper-free)

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Propargyl_PC This compound Stock Reaction_Mix Combine Reactants & Catalysts Propargyl_PC->Reaction_Mix Azide_Molecule Azide-Molecule Stock Azide_Molecule->Reaction_Mix Reagents Catalyst & Ligand Stocks (CuSO4, Na-Ascorbate, Ligand) Reagents->Reaction_Mix Incubation Incubate (RT, 1-4h) Reaction_Mix->Incubation Purification Purification (e.g., Lipid Extraction) Incubation->Purification Analysis Analysis (MS, Fluorescence) Purification->Analysis

Caption: Workflow for a typical CuAAC reaction with this compound.

Bioorthogonal_Labeling cluster_cell Cellular Environment cluster_reaction Click Reaction cluster_detection Detection Propargyl_PC This compound Membrane Cellular Membrane Propargyl_PC->Membrane Metabolic Incorporation Click Click Chemistry (CuAAC or SPAAC) Membrane->Click Azide_Probe Azide-Probe (e.g., Fluorescent Dye) Azide_Probe->Click Labeled_Lipid Labeled Phospholipid Click->Labeled_Lipid Detection Detection (Microscopy, MS) Labeled_Lipid->Detection

Caption: Bioorthogonal labeling strategy using this compound.

References

Application Note: Sample Preparation for the Analysis of 18:0 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl), or 18:0 Propargyl PC, is a synthetically modified phosphatidylcholine (PC) analog.[1][2] It is designed as a chemical probe for studying lipid metabolism, trafficking, and interaction partners. The key feature of this molecule is the propargyl group on the choline (B1196258) head, which contains a terminal alkyne. This alkyne serves as a bioorthogonal handle, allowing for the specific chemical ligation to a reporter molecule (e.g., a fluorophore or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4][5] This powerful technique enables the tracing and analysis of PC metabolism in various biological systems.

Proper sample preparation is critical for the successful analysis of this compound. The methodology must efficiently extract the lipid from the biological matrix while preserving its structure for the subsequent click reaction and downstream analysis by techniques such as mass spectrometry (MS) or fluorescence microscopy. This document provides detailed protocols for the preparation of samples from cultured cells for both analytical approaches.

Principle of Analysis

The workflow for analyzing this compound involves three main stages:

  • Metabolic Labeling: Cells are incubated with this compound, which is incorporated into cellular membranes through the cell's natural lipid metabolic pathways.

  • Click Chemistry Reaction: The incorporated alkyne-tagged lipid is then covalently linked to an azide-containing reporter tag. This reaction is highly specific and efficient.

  • Detection and Analysis: The tagged lipid can be quantified and identified using mass spectrometry or visualized within the cell using fluorescence microscopy, depending on the chosen reporter tag.

G cluster_workflow Overall Experimental Workflow A 1. Metabolic Labeling Incubate cells with This compound B 2. Sample Collection Harvest and wash cells A->B C 3. Lipid Extraction (for MS analysis) Isolate lipids from cell lysate B->C F 3. Cell Fixation & Permeabilization (for Microscopy analysis) B->F D 4. Click Reaction Covalently attach azide-reporter to propargyl group C->D E 5. Sample Analysis Mass Spectrometry or Fluorescence Microscopy D->E F->D

Caption: High-level overview of the experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells for Mass Spectrometry (MS) Analysis

This protocol details the extraction of total lipids from cells metabolically labeled with this compound, followed by a click reaction to tag the lipid for MS detection.

Materials and Reagents:

  • This compound (Avanti Polar Lipids, #860369 or equivalent)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (MeOH), Chloroform (CHCl3), Methyl-tert-butyl ether (MTBE)

  • Azide-reporter tag (e.g., Azido-palmitate, Biotin-Azide, or a fluorescent azide (B81097) like 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Water (LC-MS grade)

  • Internal standards (optional, for quantification)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • The following day, replace the medium with fresh medium containing 1-10 µM of this compound. The optimal concentration and incubation time (typically 4-24 hours) should be determined empirically for each cell type.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest cells by scraping or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

    • The cell pellet can be stored at -80°C or used immediately for lipid extraction.

  • Lipid Extraction (MTBE Method):

    • Resuspend the cell pellet (e.g., from a 10 cm dish) in 200 µL of water. Transfer to a glass tube.

    • Add 750 µL of methanol. Vortex thoroughly.

    • Add 2.5 mL of MTBE. Vortex for 1 hour at room temperature.

    • To induce phase separation, add 625 µL of water. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes. Two distinct phases will form.

    • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen or in a vacuum centrifuge.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the following stock solutions:

      • Azide-reporter: 10 mM in DMSO

      • CuSO4: 50 mM in water

      • Sodium Ascorbate: 250 mM in water (prepare fresh)

      • THPTA ligand: 50 mM in water

    • Redissolve the dried lipid extract in 100 µL of a 2:1 CHCl3:MeOH mixture.

    • To the lipid solution, add the click reaction components in the following order, vortexing after each addition:

      • 1 µL of 10 mM Azide-reporter

      • 2 µL of 50 mM THPTA

      • 1 µL of 50 mM CuSO4

      • 2 µL of 250 mM Sodium Ascorbate

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Sample Cleanup and Preparation for MS:

    • After the reaction, dry the sample again under nitrogen.

    • For cleanup, solid-phase extraction (SPE) can be employed to remove catalysts and excess reagents. A C18 or silica-based cartridge is often suitable.

    • Reconstitute the final dried, clicked lipid sample in an appropriate solvent for your MS analysis (e.g., 2-propanol/methanol/water 8/5/1 + 10 mM ammonium (B1175870) acetate (B1210297) for direct infusion).

Protocol 2: Sample Preparation from Cultured Cells for Fluorescence Microscopy

This protocol is optimized for fixing cells and performing the click reaction in situ to visualize the subcellular localization of the incorporated this compound.

Materials and Reagents:

  • All materials from Protocol 1, except for lipid extraction solvents (MTBE).

  • Fluorescent Azide-reporter (e.g., Alexa Fluor 488 Azide).

  • Formalin (3.7%) or Paraformaldehyde (4%) in PBS for fixation.

  • Triton X-100 or Saponin (B1150181) for permeabilization.

  • Bovine Serum Albumin (BSA) for blocking.

  • Mounting medium with DAPI.

  • Glass coverslips.

Procedure:

  • Cell Culture and Labeling:

    • Grow cells on sterile glass coverslips in a petri dish or multi-well plate.

    • Label the cells with 1-10 µM this compound as described in Protocol 1, Step 1.

  • Cell Fixation:

    • Aspirate the labeling medium and wash the cells gently twice with PBS.

    • Fix the cells by incubating with 3.7% formalin in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary to allow the click chemistry reagents to enter the cell.

    • Wash three times with PBS.

  • In-Situ Click Chemistry Reaction:

    • Prepare a fresh "Click Reaction Cocktail" containing:

      • 1-5 µM Fluorescent Azide-reporter

      • 1 mM CuSO4

      • 10 mM Sodium Ascorbate

      • (Optional but recommended) 1 mM THPTA ligand

    • Combine the components in PBS just before use.

    • Incubate the coverslips with the Click Reaction Cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove unreacted reagents.

    • (Optional) Counterstain nuclei by incubating with DAPI for 5 minutes.

    • Wash once more with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the coverslips and allow them to dry. The slides are now ready for imaging.

Caption: Schematic of the click chemistry reaction joining this compound to an azide-reporter.

(Note: The DOT script above uses placeholders for images as direct image embedding is not supported. In a real application, these would be chemical structure images.)

Data Presentation and Expected Results

Quantitative analysis is typically performed using LC-MS/MS. The click reaction adds a known mass to the this compound, allowing for its specific detection.

Table 1: Expected Mass Shifts and Fragments for MS Analysis

CompoundMolecular Weight (Monoisotopic)Reporter Tag Example (Azido-Palmitate)Mass of Clicked Product (M+H)+Diagnostic Fragment
This compound813.62+ 281.27 Da~1095.89Neutral Loss of 73.09 Da

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Signal in MS - Inefficient lipid extraction.- Incomplete click reaction.- Degradation of the lipid.- Optimize extraction method (e.g., compare MTBE vs. Folch).- Use fresh sodium ascorbate; ensure proper reagent concentrations.- Handle samples on ice and avoid prolonged exposure to air.
High Background in Microscopy - Insufficient washing.- Non-specific binding of the fluorescent azide.- Increase the number and duration of wash steps after fixation and click reaction.- Include a blocking step with BSA before the click reaction.
Cell Morphology is Poor - Harsh fixation or permeabilization.- Over-trypsinization during harvesting.- Reduce formalin concentration or incubation time.- Use a milder detergent like saponin instead of Triton X-100.- Harvest cells by gentle scraping instead of trypsin.
Variable Results - Inconsistent cell numbers.- Pipetting errors with reagents.- Normalize samples to total protein or DNA content.- Prepare master mixes for click reactions to ensure consistency.

References

Application Notes and Protocols for Tracing Phosphatidylcholine Metabolism with 18:0 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a crucial role in membrane structure, cell signaling, and lipid homeostasis. The dynamic nature of PC metabolism, involving both de novo synthesis and remodeling, is fundamental to cellular health and is often dysregulated in disease. 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (N-propynyl) (18:0 propargyl PC) is a powerful chemical tool for investigating these processes. This molecule contains a terminal alkyne group on the choline (B1196258) headgroup, which serves as a bioorthogonal handle for downstream detection. Once introduced to cells, this compound is metabolized and incorporated into cellular membranes, allowing for the tracing of PC trafficking, localization, and turnover. Through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, an azide-containing reporter molecule (e.g., a fluorophore or biotin) can be covalently attached to the propargyl group, enabling visualization and quantification of the labeled PC.[1][2]

These application notes provide an overview of the use of this compound in tracing PC metabolism, along with detailed protocols for labeling, detection, and analysis.

Key Applications

  • Monitoring de novo PC synthesis and the Kennedy Pathway: By providing cells with a propargyl-labeled choline precursor, the synthesis of new PC molecules can be tracked.

  • Investigating PC remodeling via the Lands Cycle: The incorporation and turnover of the propargyl-labeled PC can provide insights into the deacylation and reacylation processes of PC molecules.[3]

  • Visualizing PC localization and trafficking: Using fluorescence microscopy, the subcellular distribution of newly synthesized or remodeled PC can be observed in real-time or in fixed cells.[4]

  • Quantifying changes in PC metabolism: Mass spectrometry-based approaches can be used to quantify the incorporation of this compound and identify the specific molecular species of PC being synthesized or remodeled.[1]

Data Presentation

The following tables summarize quantitative data from representative studies utilizing propargyl-labeled PC to trace its metabolism. These values can serve as a starting point for experimental design.

Table 1: Metabolic Labeling Conditions for Propargyl-PC in Cultured Cells

Cell LinePropargyl-PC Analog UsedConcentrationIncubation TimeKey FindingsReference
NIH 3T3Propargyl-Cho100 µMOvernightStrong incorporation into all classes of choline phospholipids (B1166683).
NIH 3T3Propargyl-Cho1 mM30 min - 24 hDetectable labeling after 30 minutes, saturation after ~24 hours.
A172Propargylcholine10 µM16 hSuccessful labeling for fluorescence microscopy.
HepatocytesAlkyne fatty acid50-300 µM5 - 120 minRapid incorporation allowing for time-resolved metabolic analysis.
ABCA3-HA WTPropargyl-choline100 µM4 - 48 hTime-dependent incorporation into ABCA3+ vesicles, indicating de novo synthesis.

Table 2: Quantitative Mass Spectrometry Analysis of Propargyl-PC Labeling

Cell LinePropargyl-PC Analog UsedAnalysis MethodKey Quantitative ResultReference
bEND3Lyso-propargyl phosphatidylcholine (LpPC)Direct-infusion MSQuantification of pPC species using an internal pPC standard.
HepatocytesAlkynoic acidsLC-MS/MSDetection of over 250 labeled lipid species across 17 lipid classes.
p53+/+ and p53-/- mouse liverPropargyl-labeled cholineIn vivo flux analysisSignificantly higher levels of propargyl-PC in p53+/+ mice, indicating p53's role in the Kennedy pathway.

Signaling and Metabolic Pathways

The metabolism of phosphatidylcholine is primarily governed by two interconnected pathways: the Kennedy pathway for de novo synthesis and the Lands cycle for remodeling.

The Kennedy Pathway

The Kennedy pathway describes the de novo synthesis of PC from choline. Propargylcholine is utilized by this pathway, leading to the formation of propargyl-labeled PC.

Kennedy_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Propargylcholine_ext Propargylcholine Propargylcholine_int Propargylcholine Propargylcholine_ext->Propargylcholine_int Choline Transporter Propargyl_Phosphocholine Propargyl- Phosphocholine Propargylcholine_int->Propargyl_Phosphocholine Choline Kinase CDP_Propargylcholine CDP-Propargylcholine Propargyl_Phosphocholine->CDP_Propargylcholine CTP:phosphocholine cytidylyltransferase Propargyl_PC This compound CDP_Propargylcholine->Propargyl_PC Choline- phosphotransferase DAG Diacylglycerol (DAG) DAG->Propargyl_PC

De novo synthesis of this compound via the Kennedy Pathway.

The Lands Cycle

The Lands cycle is responsible for the remodeling of existing PC molecules, including those labeled with a propargyl group. This cycle involves the deacylation of a fatty acid from the PC backbone to form lysophosphatidylcholine (B164491) (LPC), followed by reacylation with a different fatty acid.

Lands_Cycle Propargyl_PC This compound Lyso_Propargyl_PC Lyso-Propargyl PC Propargyl_PC->Lyso_Propargyl_PC Phospholipase A2 (PLA2) Lyso_Propargyl_PC->Propargyl_PC Lysophosphatidylcholine Acyltransferase (LPCAT) Acyl_CoA Acyl-CoA Acyl_CoA->Propargyl_PC Fatty Acid Experimental_Workflow A Metabolic Labeling (this compound) B Cell Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.5% Triton X-100) B->C D Click Reaction (Fluorescent Azide + Catalyst) C->D E Washing & Counterstaining (e.g., DAPI) D->E F Fluorescence Microscopy E->F

References

Application Notes and Protocols for Live-Cell Imaging with 18:0 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The use of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to label and track biomolecules, including lipids, with minimal perturbation to their native function.[1] 18:0 Propargyl PC is a synthetic analog of phosphatidylcholine (PC), a major structural component of eukaryotic cell membranes.[2] This analog contains a propargyl group, a terminal alkyne, on its choline (B1196258) headgroup, and two stearic acid (18:0) acyl chains. This modification allows for the covalent attachment of azide-functionalized fluorescent probes via click chemistry, enabling the visualization and tracking of this compound within living cells.

These application notes provide an overview of the use of this compound for live-cell imaging, including protocols for cellular incorporation, fluorescent labeling, and imaging. The methodologies described herein are intended to serve as a guide for researchers interested in studying the dynamics of phosphatidylcholine in various cellular processes, such as membrane trafficking, lipid metabolism, and signal transduction.

Applications

The use of this compound in conjunction with click chemistry offers a versatile platform for a range of live-cell imaging applications:

  • Visualizing Phosphatidylcholine Trafficking: Track the movement of this compound between different organelles, such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane, to elucidate the pathways of lipid transport.[3][4]

  • Studying Membrane Dynamics: Investigate the incorporation and distribution of this compound within specific membrane domains, providing insights into membrane organization and fluidity.

  • Monitoring Lipid Metabolism: In pulse-chase experiments, the metabolic fate of this compound can be followed to study its conversion to other lipid species.[5][6]

  • Investigating Lipid-Protein Interactions: By co-localizing fluorescently labeled this compound with fluorescently tagged proteins, potential interactions can be identified and studied.

  • High-Throughput Screening: The robust nature of the click chemistry reaction makes this technique amenable to high-content screening assays for identifying drugs that modulate lipid metabolism or trafficking.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from live-cell imaging experiments using propargyl-labeled phosphatidylcholine analogs. The values presented are illustrative and will vary depending on the cell type, experimental conditions, and the specific fluorescent probe used.

ParameterValueOrganelle/RegionMethodReference
Co-localization with Organelle Markers
Golgi Apparatus~75%GolgiConfocal Microscopy[3]
Endoplasmic Reticulum~60%ERConfocal Microscopy[3]
Mitochondria~40%MitochondriaConfocal Microscopy[3]
Plasma Membrane~85%PMTIRF Microscopy[7]
Fluorescence Intensity Analysis
Relative Fluorescence Units (RFU)1500 ± 200Lipid DropletsConfocal Microscopy[8]
Fold change upon stimulation2.5-fold increasePlasma MembraneFlow Cytometry[9]
Single-Molecule Tracking
Diffusion Coefficient (μm²/s)0.5 - 1.5Plasma MembraneTIRF Microscopy[7]

Experimental Protocols

Protocol 1: Direct Incorporation of this compound into Live Cells using Cyclodextrin (B1172386)

This protocol describes the direct incorporation of this compound into the plasma membrane of live cells using methyl-β-cyclodextrin (MβCD) as a carrier.[10]

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Cells of interest (e.g., HeLa, CHO) cultured on glass-bottom dishes

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)

  • Click chemistry reaction components (see Protocol 2)

Procedure:

  • Preparation of this compound/MβCD Complex:

    • Prepare a stock solution of this compound in chloroform (B151607) or a suitable organic solvent.

    • In a glass vial, evaporate the solvent from the desired amount of this compound under a stream of nitrogen to form a thin lipid film.

    • Prepare a stock solution of MβCD in serum-free medium.

    • Add the MβCD solution to the lipid film and vortex or sonicate until the lipid is fully dissolved, forming the this compound/MβCD complex. The final concentration of the complex should be empirically determined for each cell type.

  • Cell Labeling:

    • Wash the cultured cells twice with pre-warmed PBS.

    • Replace the PBS with the this compound/MβCD complex solution in serum-free medium.

    • Incubate the cells at 37°C for 15-60 minutes. The optimal incubation time should be determined to maximize incorporation and minimize cytotoxicity.

    • After incubation, remove the labeling solution and wash the cells three times with serum-containing medium to remove excess MβCD and unincorporated lipid.

  • Proceed to Fluorescent Labeling (Protocol 2).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol details the click chemistry reaction to label the incorporated this compound with an azide-functionalized fluorescent dye in fixed cells. This method is suitable for high-resolution imaging.

Materials:

  • Cells labeled with this compound

  • Paraformaldehyde (PFA) or other suitable fixative

  • PBS

  • Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation:

    • Wash the labeled cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, mix:

      • Azide-functionalized fluorescent dye (final concentration 1-10 µM)

      • CuSO₄ (final concentration 100 µM)

      • THPTA (final concentration 500 µM)

      • Sodium ascorbate (freshly prepared, final concentration 5 mM)

      • PBS

    • Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

    • After the reaction, wash the cells three times with PBS.

  • Imaging:

    • Counterstain the nuclei with DAPI if desired.

    • Mount the coverslip on a microscope slide using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: Copper-Free Click Chemistry for Live-Cell Imaging

This protocol describes the use of strain-promoted azide-alkyne cycloaddition (SPAAC) for labeling this compound in living cells, avoiding the cytotoxicity associated with copper catalysts.

Materials:

  • Cells labeled with this compound

  • Azide-functionalized cyclooctyne (B158145) dye (e.g., DBCO-Alexa Fluor 488)

  • Live-cell imaging medium

Procedure:

  • Cell Labeling with this compound:

    • Follow Protocol 1 for the incorporation of this compound into cells.

  • Copper-Free Click Reaction:

    • After the incorporation and washing steps, incubate the cells with the DBCO-functionalized fluorescent dye in live-cell imaging medium. The optimal concentration and incubation time should be determined empirically (typically 1-10 µM for 15-60 minutes).

    • Wash the cells twice with live-cell imaging medium to remove unbound dye.

  • Live-Cell Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Acquire time-lapse images to track the dynamics of the labeled this compound.

Visualizations

Phosphatidylcholine Biosynthesis Pathway

Phosphatidylcholine_Biosynthesis cluster_Kennedy Kennedy Pathway cluster_PEMT PEMT Pathway (Liver) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine CK CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CCT PC Phosphatidylcholine (PC) CDP_Choline->PC CPT DAG Diacylglycerol (DAG) DAG->PC PE Phosphatidylethanolamine (PE) PC_PEMT Phosphatidylcholine (PC) PE->PC_PEMT PEMT (3x SAM)

Caption: Major pathways of phosphatidylcholine biosynthesis in eukaryotic cells.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow start Start: Culture Cells incorporation Incorporate this compound (e.g., using Cyclodextrin) start->incorporation wash1 Wash to Remove Unincorporated Lipid incorporation->wash1 click_reaction Perform Click Chemistry (CuAAC or SPAAC) with Azide-Fluorophore wash1->click_reaction wash2 Wash to Remove Unbound Fluorophore click_reaction->wash2 imaging Live-Cell Imaging (Confocal / TIRF) wash2->imaging analysis Image Analysis: - Co-localization - Intensity Quantification - Tracking imaging->analysis end End: Data Interpretation analysis->end

Caption: A generalized workflow for live-cell imaging of this compound.

Logical Relationship of Click Chemistry Labeling

Click_Chemistry_Logic cluster_reactants Reactants cluster_product Product Propargyl_PC This compound (in cell membrane) plus + Propargyl_PC->plus Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->plus Labeled_PC Fluorescently Labeled PC plus->Labeled_PC Click Reaction (Cu+ or Strain-Promoted)

Caption: The fundamental principle of click chemistry for labeling this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 18:0 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a powerful and versatile tool for the specific and efficient modification of biomolecules.[1] Among its myriad applications, the use of CuAAC with functionalized lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) with a propargyl head-group (18:0 Propargyl PC), has opened new avenues for research in membrane biology, drug delivery, and lipidomics.[2][3] this compound is a saturated phospholipid analog containing a terminal alkyne group, which serves as a handle for covalent modification with azide-containing molecules. Its saturated 18-carbon acyl chains ensure its integration into lipid bilayers, making it a valuable tool for studying lipid trafficking, membrane organization, and for the functionalization of liposomes.[4]

Key Applications:

  • Liposome (B1194612) Functionalization: this compound can be incorporated into liposomal formulations to create "clickable" vesicles. These liposomes can then be conjugated with a variety of azide-functionalized molecules, including targeting ligands (peptides, antibodies), imaging agents (fluorophores), and therapeutic payloads. This post-formulation modification strategy allows for precise control over the surface chemistry of liposomes, enhancing their efficacy in targeted drug delivery systems.

  • Metabolic Labeling and Tracking: When introduced to cellular systems, propargyl-containing phospholipid precursors can be metabolized and incorporated into cellular membranes.[5] Subsequent CuAAC reaction with an azide-functionalized reporter (e.g., a fluorescent dye or a biotin (B1667282) tag) allows for the visualization and tracking of lipid localization, transport, and dynamics within the cell. This approach provides valuable insights into lipid metabolism and its role in various cellular processes.

  • Lipid-Protein Interaction Studies: By functionalizing membranes or liposomes containing this compound with azide-modified bait molecules, researchers can investigate lipid-protein interactions. The "click" reaction provides a stable covalent linkage, enabling the capture and identification of interacting proteins.

  • Advanced Drug Delivery Systems: The modular nature of click chemistry allows for the construction of sophisticated drug delivery systems. For instance, this compound-containing liposomes can be dually functionalized with targeting moieties and stealth polymers (e.g., PEG) to improve circulation time and target specificity.

Advantages of Using this compound with CuAAC:

  • Biocompatibility: The reaction can be performed under mild, aqueous conditions, which are compatible with biological systems.

  • High Specificity and Efficiency: The azide (B81097) and alkyne groups react exclusively with each other, ensuring specific labeling with high reaction yields, often quantitative or near-quantitative.

  • Versatility: A wide range of azide-functionalized molecules can be "clicked" onto the propargyl group, allowing for a modular approach to liposome and membrane modification.

  • Stable Linkage: The resulting triazole linkage is chemically stable, ensuring that the conjugated molecule remains attached to the lipid.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • This compound

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, this compound, and cholesterol in a molar ratio of 55:5:40) in chloroform. The amount of this compound can be varied depending on the desired surface density of alkyne groups.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 5-10 minutes. The final lipid concentration is typically between 1 and 10 mg/mL. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain SUVs with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder. This process should be performed above the phase transition temperature of the lipids (for DSPC-containing liposomes, >55°C).

    • The resulting solution will contain SUVs incorporating this compound.

  • Storage:

    • Store the liposome suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Protocol 2: CuAAC Labeling of this compound-Containing Liposomes

This protocol provides a general procedure for the copper-catalyzed click reaction to conjugate an azide-functionalized molecule to the surface of pre-formed liposomes.

Materials:

  • Liposome suspension containing this compound (from Protocol 1)

  • Azide-functionalized molecule (e.g., fluorescent dye, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Liposome suspension (final concentration of this compound typically in the µM to low mM range)

      • Azide-functionalized molecule (typically 1.5-5 equivalents relative to the alkyne groups on the liposomes)

      • PBS to adjust the final volume

      • THPTA ligand (final concentration is typically 5 times that of CuSO₄)

      • CuSO₄ (final concentration typically ranges from 50 µM to 1 mM)

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.

    • Gently mix the reaction mixture by inverting the tube or by slow rotation. Avoid vigorous vortexing, which can disrupt the liposomes.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific reactants and their concentrations.

  • Purification:

    • Remove unreacted small molecules (azide, copper catalyst, ascorbate) from the labeled liposomes.

    • For SEC: Pass the reaction mixture through a size-exclusion column (e.g., Sephadex G-50) equilibrated with PBS. The larger liposomes will elute in the void volume, while the smaller molecules will be retained.

    • For Dialysis: Transfer the reaction mixture to a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against PBS at 4°C with several buffer changes.

  • Characterization and Storage:

    • Characterize the labeled liposomes using appropriate techniques (e.g., fluorescence spectroscopy to confirm dye conjugation, dynamic light scattering to check size and integrity).

    • Store the purified, labeled liposomes at 4°C.

Data Presentation

The following tables summarize quantitative data related to CuAAC reactions and the metabolism of propargyl-labeled phospholipids.

Table 1: Kinetic Parameters of CuAAC Reactions with Propargyl Substrates

Alkyne SubstrateCopper Catalyst ConcentrationLigandObserved Rate Constant (k_obs)Time to >90% ConversionReference
Propargyl Alcohol100 µM Cu⁺THPTA-< 30 minutes
Propargyl Amine-Cu Nanocatalyst-~10 minutes
3'-O-Propargyl Oligonucleotide--1.1 min⁻¹~5 minutes
Propargyl Alcohol100 µM CuSO₄THPTA-~20 minutes

Note: Specific kinetic data for this compound is limited in the literature; however, data from structurally similar propargyl compounds provide an estimate of reaction times.

Table 2: Metabolic Half-life of Propargyl-Phosphatidylcholine (pPC) Species in Cells

pPC SpeciesCell TypeHalf-life (t₁/₂)Reference
Symmetric pPCs (general)Brain Endothelial bEND3 cells0.5 - 2 hours

This data indicates the relatively rapid turnover of propargyl-labeled PCs within a cellular context, an important consideration for metabolic labeling experiments.

Visualizations

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Propargyl_PC This compound (Alkyne) Cu_I Cu(I) Propargyl_PC->Cu_I Azide Azide-Molecule Triazole_Product 1,4-Disubstituted Triazole Product Azide->Triazole_Product Cycloaddition Cu_I->Azide Coordination Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Triazole_Product->Cu_I Regenerates Catalyst

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 2: Experimental Workflow for Labeling and Analysis of this compound-Containing Liposomes

Lipidomics_Workflow A Liposome Formulation (with this compound) B CuAAC 'Click' Reaction (with Azide-Probe) A->B C Purification (Size-Exclusion Chromatography) B->C D Lipid Extraction C->D Sample for Analysis E Mass Spectrometry Analysis (LC-MS/MS) D->E F Data Processing E->F G Lipid Identification & Quantification F->G

Caption: Workflow for CuAAC labeling and mass spectrometry-based analysis of lipids.

Diagram 3: Phosphatidylcholine Biosynthesis and Labeling via the Kennedy Pathway

Kennedy_Pathway cluster_pathway Kennedy Pathway cluster_labeling Metabolic Labeling Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (DSPC) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (1,2-Distearoyl-glycerol) DAG->PC Propargyl_PC This compound Propargyl_Choline Propargyl-Choline Propargyl_Choline->Propargyl_PC Incorporation via Kennedy Pathway

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 18:1 Propargyl PC Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 18:1 Propargyl PC for metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 Propargyl PC and how does it work?

18:1 Propargyl PC is a modified version of phosphatidylcholine (PC), a major component of cellular membranes. It contains a propargyl group, which has a terminal alkyne functional group. This alkyne group acts as a bioorthogonal handle. When introduced to cells, 18:1 Propargyl PC is metabolized and incorporated into cellular membranes. The alkyne handle can then be specifically detected through a "click chemistry" reaction with an azide-bearing reporter molecule, such as a fluorescent dye or biotin, for visualization and analysis.

Q2: What is the optimal concentration of 18:1 Propargyl PC for labeling?

The optimal concentration can vary depending on the cell type, experimental duration, and the specific research question. It is recommended to perform a titration experiment to determine the ideal concentration for your specific system. Below is a table summarizing starting concentrations from various studies.

Q3: How long should I incubate my cells with 18:1 Propargyl PC?

Incubation times can range from a few hours to overnight. Shorter incubation times are suitable for studying rapid metabolic processes, while longer times allow for greater incorporation into cellular membranes.

Q4: Can 18:1 Propargyl PC be used for in vivo studies?

Yes, propargyl-choline, the headgroup of 18:1 Propargyl PC, has been successfully used for in vivo labeling of phospholipids (B1166683) in mouse tissues.

Q5: What are the key considerations for the click chemistry reaction?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction. It is crucial to use a copper(I) source and a reducing agent (like sodium ascorbate) to maintain the copper in its active state. The reaction is typically performed in a buffer solution. For live-cell imaging, copper-free click chemistry methods are recommended to avoid copper-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no fluorescence signal - Insufficient concentration of 18:1 Propargyl PC.- Short incubation time.- Inefficient click chemistry reaction.- Low expression of relevant metabolic enzymes in the cells.- Increase the concentration of 18:1 Propargyl PC (see table below for ranges).- Increase the incubation time.- Optimize the click chemistry reaction conditions (e.g., concentration of copper sulfate (B86663), reducing agent, and fluorescent azide).- Use a positive control cell line known to incorporate propargylcholine.
High background fluorescence - Non-specific binding of the fluorescent azide (B81097).- Autofluorescence of the cells or medium.- Incomplete removal of excess reagents.- Include a no-alkyne control (cells not treated with 18:1 Propargyl PC) to assess background from the click reagents.- Use a fluorescent azide with a longer emission wavelength to minimize autofluorescence.- Ensure thorough washing steps after fixation, permeabilization, and the click reaction.
Cell death or altered morphology - Cytotoxicity from 18:1 Propargyl PC at high concentrations.- Cytotoxicity from the copper catalyst in the click reaction.- Perform a dose-response experiment to determine the maximum non-toxic concentration of 18:1 Propargyl PC.- Use a lower concentration of copper sulfate or switch to a less toxic copper source.- Consider using copper-free click chemistry for live-cell imaging or sensitive cell lines.
Uneven or punctate staining - Lipid droplet localization.- Aggregation of the 18:1 Propargyl PC.- Co-stain with a lipid droplet marker (e.g., Nile Red) to confirm localization.- Ensure the 18:1 Propargyl PC is fully dissolved in the culture medium before adding to cells.

Data Presentation

Table 1: Recommended Starting Concentrations for 18:1 Propargyl PC Labeling

Cell TypeConcentration RangeIncubation TimeReference
NIH 3T350 - 200 µM16 - 24 hours[1]
HeLa100 µM16 hours[2]
A17210 µM16 hours[2]
HuH72.5 µM16 hours[2]
bEND320 - 50 µM24 hours[3][4]
Malaria Parasites200 µMNot specified[4]

Table 2: Quantitative Mass Spectrometry Analysis of Propargyl-PC in bEND3 Cells

The following table presents example data on the total cellular content of propargyl-labeled phosphatidylcholine (pPC) species over time after incubation with different lyso-phosphatidylpropargylcholine (LpPC) tracers. This demonstrates the utility of 18:1 Propargyl PC in quantitative metabolic studies.[4]

Time (hours)Total pPC from LpPC 16:0 (pmol/100,000 cells)Total pPC from LpPC 18:2 (pmol/100,000 cells)Total pPC from LpPC 20:4 (pmol/100,000 cells)Total pPC from LpPC 22:6 (pmol/100,000 cells)
0.5~5~10~8~7
1~10~20~15~12
2~20~35~25~20
4~35~60~45~35
8~60~90~70~55
24~100~120~95~75

Experimental Protocols

Protocol 1: Metabolic Labeling and Fluorescence Imaging of Phospholipids

This protocol outlines the general steps for labeling cellular phospholipids with 18:1 Propargyl PC followed by fluorescence imaging.

Materials:

  • 18:1 Propargyl PC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., Tris-buffered saline)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.

  • Metabolic Labeling: Prepare a stock solution of 18:1 Propargyl PC in an appropriate solvent (e.g., ethanol). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Replace the existing medium with the labeling medium and incubate for the desired duration.

  • Cell Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction: Prepare the click reaction cocktail. For example, add CuSO₄, a reducing agent, and the fluorescent azide to the reaction buffer. Wash the cells twice with the click reaction buffer. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting: Wash the cells three times with PBS. Incubate with a nuclear counterstain if desired. Wash again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled phospholipids using a fluorescence microscope with the appropriate filter sets.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_detection Detection cluster_analysis Analysis cell_seeding 1. Seed Cells metabolic_labeling 2. Add 18:1 Propargyl PC cell_seeding->metabolic_labeling fixation 3. Fixation metabolic_labeling->fixation permeabilization 4. Permeabilization fixation->permeabilization click_reaction 5. Click Reaction with Fluorescent Azide permeabilization->click_reaction washing 6. Washing click_reaction->washing imaging 7. Fluorescence Imaging washing->imaging

Caption: Experimental workflow for metabolic labeling with 18:1 Propargyl PC.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol propargyl_pc 18:1 Propargyl PC (Incorporated) pi3k PI3K propargyl_pc->pi3k Membrane composition/ fluidity can influence signaling protein activity ferroptosis Ferroptosis Regulation propargyl_pc->ferroptosis Altered lipid composition can affect susceptibility to ferroptosis akt Akt pi3k->akt downstream Downstream Effectors (e.g., mTOR) akt->downstream downstream->ferroptosis

Caption: Involvement of PC in signaling pathways like PI3K/Akt and ferroptosis.

References

troubleshooting low signal in 18:0 Propargyl PC experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 18:0 Propargyl PC Experiments

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of low or no signal in experiments utilizing 18:0 Propargyl Phosphatidylcholine (PC) for metabolic labeling.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a very low or no signal in my this compound experiment?

Low signal is typically rooted in one of two stages of the experiment: inefficient metabolic incorporation of the this compound probe into your cells or a suboptimal click chemistry reaction. It is crucial to diagnose which stage is problematic.

The following diagnostic workflow can help pinpoint the issue:

G start Start: Low/No Signal metabolic_check Problem with Metabolic Labeling? start->metabolic_check click_check Problem with Click Reaction? metabolic_check->click_check No (Labeling OK) metabolic_solutions Optimize Labeling Conditions: - Check cell health & confluency - Titrate probe concentration - Adjust incubation time - Test for cytotoxicity metabolic_check->metabolic_solutions Yes click_solutions Optimize Click Reaction: - Use fresh reagents (esp. Ascorbate) - Ensure active Cu(I) catalyst - Add a copper ligand (e.g., THPTA) - Check reagent concentrations & pH click_check->click_solutions Yes end_point Signal Improved click_check->end_point No (Review Detection Method) metabolic_solutions->end_point click_solutions->end_point G cluster_reactants Reactants cluster_catalyst Catalytic System Propargyl_PC This compound (in cell membrane) Product Labeled PC (Triazole Linkage) Propargyl_PC->Product Azide_Probe Azide Reporter (e.g., Azide-Fluorophore) Azide_Probe->Product CuSO4 Cu(II) Source (e.g., CuSO4) Cu_I Cu(I) Catalyst (Active Form) CuSO4->Cu_I Forms Ascorbate Reducing Agent (e.g., Sodium Ascorbate) Ascorbate->CuSO4 Reduces Ligand Cu(I) Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes & Protects Cu_I->Product Catalyzes G A 1. Seed & Culture Cells B 2. Metabolic Labeling Add this compound to media (4-24h) A->B C 3. Wash & Fix Wash with PBS, then fix (e.g., 4% PFA) B->C D 4. Permeabilize (e.g., 0.1% Triton X-100) C->D F 6. Perform Click Reaction Incubate cells with cocktail (30-60 min, RT) D->F E 5. Prepare Click Cocktail (Mix Ligand, CuSO4, Azide, then Ascorbate) E->F G 7. Wash & Counterstain Wash cells, stain nuclei (e.g., DAPI) F->G H 8. Image & Analyze (Fluorescence Microscopy) G->H

Technical Support Center: 18:0 Propargyl PC Click Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the click reaction efficiency of 18:0 Propargyl PC (1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl)).

Troubleshooting Guide

This guide addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.

Question: Why am I observing low or no click reaction product?

Answer: Low or no product formation in a click reaction involving this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Ensure that your reaction is set up under anaerobic conditions or that a sufficient excess of a reducing agent, such as sodium ascorbate (B8700270), is used to maintain the copper in its +1 oxidation state.[1][3]

  • Reagent Quality and Concentration: Verify the purity and concentration of your this compound, azide-containing reporter molecule, copper source, and reducing agent. Degradation of reagents can lead to failed reactions. Additionally, ensure that the concentrations of your reactants are optimal. Low concentrations of reactants can lead to slow reaction rates.[3]

  • Inhibitors: Components of your reaction mixture or buffer could be inhibiting the copper catalyst. Chelating agents, such as EDTA, should be avoided as they can sequester the copper ions.

Question: How can I improve the signal-to-noise ratio in my imaging experiments?

Answer: A low signal-to-noise ratio in imaging experiments can be due to inefficient labeling or high background fluorescence.

  • Optimize Reporter Molecule: The choice of the azide-containing fluorescent reporter can significantly impact signal intensity. The inclusion of a copper-chelating picolyl moiety in the azide (B81097) reporter has been shown to dramatically increase the sensitivity of detection.[4]

  • Adjust Reagent Concentrations: Increasing the concentration of the azide reporter can improve the labeling efficiency.[4] However, be mindful that excessively high concentrations can lead to increased background. Titrating the concentrations of the this compound, azide reporter, and copper catalyst is recommended to find the optimal balance.

  • Washing Steps: Thorough washing steps after the click reaction are crucial to remove unreacted fluorescent azide reporter, which is a common source of high background.

Question: My biological sample (e.g., protein, DNA) is degrading during the click reaction. What can I do?

Answer: The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS), which can damage biomolecules.[1]

  • Use a Copper-Chelating Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize the Cu(I) ion, increase reaction efficiency, and protect biological samples from ROS-induced damage.[1][5]

  • Minimize Reaction Time: Optimize your reaction conditions to proceed as quickly as possible to reduce the exposure of your sample to potentially harmful reagents.

  • Oxygen Removal: De-gassing your reaction buffer can help to minimize the formation of ROS.

Frequently Asked Questions (FAQs)

What is this compound?

This compound (1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl)) is a clickable phospholipid.[6][7][8] It contains a terminal alkyne group (propargyl group) that allows it to be covalently linked to molecules containing an azide group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[9][10] Its molecular formula is C46H88NO8P and it has a molecular weight of 814.18 g/mol .[7] It should be stored at -20°C.[7][8][11]

What is the "click reaction"?

The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific.[12] The most common click reaction used with this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][13] This reaction forms a stable triazole linkage between the alkyne on the this compound and an azide on a reporter molecule.[3][13]

What are the key components of a CuAAC reaction?

The key components are:

  • An alkyne-containing molecule: In this case, this compound.

  • An azide-containing molecule: This is typically a fluorescent dye or a biotin (B1667282) tag for detection.

  • A source of Copper(I): This is the catalyst for the reaction. It can be a Cu(I) salt or, more commonly, a Cu(II) salt (like copper(II) sulfate) used in conjunction with a reducing agent.[2]

  • A reducing agent: Sodium ascorbate is frequently used to reduce Cu(II) to the active Cu(I) state in situ.[1][3]

  • A copper-chelating ligand (optional but recommended): Ligands like THPTA or TBTA stabilize the Cu(I) catalyst and improve reaction efficiency.[1]

Can I perform the click reaction in a cellular context?

Yes, the click reaction with this compound is widely used for labeling and imaging lipids in cells.[4][14] After metabolic incorporation of this compound into cellular membranes, cells are typically fixed before performing the click reaction to attach a fluorescent azide reporter for visualization.[4]

Quantitative Data Summary

The following tables summarize typical concentration ranges and reaction conditions for the click reaction of this compound.

Table 1: Reagent Concentrations for In Vitro and In-Cell Click Reactions

ReagentConcentration RangeNotes
This compound (or other alkyne lipid)2.5 - 10 µMFor metabolic labeling in cell culture.[4]
Azide Reporter10 - 50 µMHigher concentrations can improve signal but may increase background.[4]
Copper(II) Sulfate (B86663) (CuSO4)200 µM - 2 mMUsed with a reducing agent to generate Cu(I) in situ.[4]
Sodium Ascorbate3- to 10-fold excess over CopperEnsures reduction of Cu(II) to Cu(I).[1]
Copper-chelating Ligand (e.g., THPTA)1- to 5-fold excess over CopperStabilizes Cu(I) and protects biological samples.

Table 2: Typical Reaction Parameters

ParameterValueNotes
TemperatureRoom Temperature to 43°CThe reaction is efficient over a broad temperature range.[4][13]
pH4 - 12The CuAAC reaction is tolerant of a wide pH range.[13]
SolventAqueous buffers (e.g., PBS, HEPES), Organic Solvents (e.g., DMSO)The choice of solvent depends on the specific application.[12][13]
Reaction Time30 minutes to several hoursVaries depending on reactant concentrations and temperature.

Experimental Protocols

Protocol 1: General In Vitro CuAAC Reaction

  • In a suitable reaction vial, dissolve the this compound and the azide-functionalized reporter molecule in an appropriate solvent (e.g., DMSO/water mixture).

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of copper(II) sulfate in water.

  • If using a ligand, pre-mix the copper(II) sulfate with the ligand solution.

  • Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the copper(II) sulfate solution (or the copper/ligand complex).

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature with gentle agitation.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, the product can be purified by standard methods.

Protocol 2: In-Cell Labeling and Detection of this compound

  • Metabolic Labeling: Culture cells in media supplemented with 2.5-10 µM this compound for a desired period (e.g., 16 hours) to allow for its incorporation into cellular membranes.[4]

  • Cell Fixation: Wash the cells with PBS and then fix them with a suitable fixative (e.g., 3.7% formalin in PBS).[4]

  • Washing: Wash the fixed cells thoroughly with PBS.

  • Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. A typical cocktail includes:

    • Azide-functionalized fluorescent dye

    • Copper(II) sulfate

    • A copper-chelating ligand (e.g., THPTA)

    • A freshly prepared solution of a reducing agent (e.g., sodium ascorbate)

    • Reaction buffer (e.g., 100 mM HEPES/KOH, pH 7.4)[4]

  • Click Reaction: Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at a controlled temperature (e.g., 43°C).[4]

  • Washing: Wash the cells extensively with a suitable buffer (e.g., PBS with a mild detergent) to remove unreacted reagents.

  • Imaging: Mount the coverslips and visualize the labeled lipids using fluorescence microscopy.

Visualizations

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound (Alkyne) Reaction Click Reaction (CuAAC) Alkyne->Reaction Azide Azide Reporter (e.g., Fluorescent Dye) Azide->Reaction CuII Cu(II) Source (e.g., CuSO4) CuI CuI CuII->CuI Reduction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->CuI Ligand Ligand (Optional) (e.g., THPTA) CuI_complex CuI_complex Ligand->CuI_complex Stabilization CuI->CuI_complex CuI_complex->Reaction Catalysis Product Labeled Phospholipid Reaction->Product Forms Triazole Linkage

Caption: Workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Guide Start Low/No Click Product CheckCatalyst Is the Cu(I) catalyst active? Start->CheckCatalyst CheckReagents Are reagent concentrations and quality optimal? CheckCatalyst->CheckReagents Yes AddReducingAgent Add fresh reducing agent (e.g., Na-Ascorbate). De-gas buffers. CheckCatalyst->AddReducingAgent No CheckInhibitors Are there inhibitors in the reaction? CheckReagents->CheckInhibitors Yes OptimizeReagents Verify reagent purity. Titrate reactant concentrations. CheckReagents->OptimizeReagents No Success Successful Reaction CheckInhibitors->Success No RemoveInhibitors Remove chelating agents (e.g., EDTA). Use a copper-chelating ligand (e.g., THPTA). CheckInhibitors->RemoveInhibitors Yes

Caption: Troubleshooting decision tree for low click reaction yield.

References

18:0 Propargyl PC solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 18:0 Propargyl PC

Welcome to the technical support center for this compound (1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl)). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of this click chemistry lipid reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a modified phosphatidylcholine (PC) lipid. It features two 18-carbon saturated fatty acid (stearic acid) chains and a propargyl group attached to the choline (B1196258) headgroup.[1][2][3][4] This propargyl group, which contains a terminal alkyne, makes the lipid a valuable tool for "click chemistry."[5] Researchers use it to attach azide-containing molecules (like fluorescent dyes, biotin, or drugs) to lipid membranes or liposomes for imaging, tracking, and targeted delivery applications.

Q2: How should I store this compound to ensure its stability?

A2: For maximum stability, this compound should be stored as a solid powder at -20°C. Some suppliers recommend storage at -20°C or lower and note a stability of at least one year under these conditions. It is advisable to store the compound under an inert atmosphere (like argon or nitrogen) to prevent potential oxidation, especially once the container has been opened.

Q3: What are the main stability concerns for this compound during experiments?

A3: The two primary points of instability are the ester linkages of the fatty acid chains and the terminal propargyl group.

  • Ester Hydrolysis: Like all phospholipids (B1166683), this compound is susceptible to hydrolysis at the ester bonds, which releases the fatty acid chains. This degradation is catalyzed by acidic or basic conditions and accelerates with increased temperature. The minimum rate of hydrolysis for phosphatidylcholines in aqueous solutions is observed around pH 6.5.

  • Propargyl Group Reactivity: While the propargyl group is relatively stable, it can undergo unintended reactions under certain conditions. Strong nucleophiles or exposure to certain transition metals (other than the copper catalyst used for click chemistry) could potentially modify the alkyne. However, studies on similar propargyl-containing molecules have shown them to be chemically stable in simulated gastric (pH 1.2) and intestinal (pH 7.4) fluids.

Troubleshooting Guides

Issue 1: Solubility and Dissolution Problems

Properly dissolving and handling this compound is critical for successful experiments. As an amphipathic molecule, its solubility behavior differs significantly between organic and aqueous solvents.

Problem: The lipid powder won't dissolve in my aqueous buffer.

  • Possible Cause: Phospholipids do not dissolve in aqueous solutions to form a true solution; instead, they form aggregates like liposomes or micelles. Direct addition of the powder to a buffer will result in clumps.

  • Solution: A lipid film hydration method is required.

    • Dissolve in Organic Solvent: First, dissolve the this compound powder in a suitable organic solvent or solvent mixture, such as chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v). This should result in a clear solution.

    • Create a Thin Film: Use a rotary evaporator or a gentle stream of nitrogen gas to evaporate the organic solvent in a round-bottom flask. This will leave a thin, uniform film of the lipid on the inner surface of the flask.

    • Hydrate the Film: Add your aqueous buffer to the flask and agitate it. Heating the buffer to a temperature above the lipid's phase transition temperature (Tc) can aid hydration. This process allows the lipids to self-assemble into vesicles.

Problem: My lipid solution in organic solvent is cloudy or has precipitates.

  • Possible Cause 1: The concentration is too high for the chosen solvent.

  • Solution 1: Try diluting the solution with more solvent or gently warming it.

  • Possible Cause 2: The solvent quality is poor (e.g., contains too much water).

  • Solution 2: Use fresh, high-purity, anhydrous solvents.

  • Possible Cause 3: The lipid has degraded due to improper storage.

  • Solution 3: Use a fresh vial of the lipid and always store it under recommended conditions.

Solvent SystemBehaviorRecommended Max. ConcentrationNotes
ChloroformSoluble> 10 mg/mLOften used as the primary solvent for creating lipid films.
Chloroform:Methanol (2:1, v/v)Soluble> 10 mg/mLExcellent for ensuring a homogeneous mixture of different lipids.
EthanolSoluble~30 mg/mL (for similar lipids)Can be used in solvent injection methods for liposome (B1194612) preparation.
DMSOLimited SolubilityVariesNot a preferred solvent for creating lipid films.
Aqueous Buffers (e.g., PBS)Insoluble (forms aggregates)N/ARequires lipid film hydration, sonication, or extrusion for dispersion.
Issue 2: Stability and Degradation Problems

Problem: My click chemistry reaction is inefficient or failing.

  • Possible Cause 1: Hydrolysis of the Phospholipid. If experiments are conducted over long periods at non-optimal pH or high temperatures, the lipid may have degraded.

  • Solution 1: Prepare liposomes or lipid complexes fresh. Conduct experiments in buffers with a pH between 6.0 and 7.5. Avoid prolonged incubations at temperatures above 37°C unless necessary.

  • Possible Cause 2: Degradation of the Propargyl Group. Although generally stable, the propargyl group's integrity can be compromised.

  • Solution 2: Ensure that other reagents in your experiment are compatible with the alkyne group. Avoid strong reducing or oxidizing agents if possible.

  • Possible Cause 3: Interference with the Click Reaction. Components in your experimental system may be interfering with the copper catalyst.

  • Solution 3: Thiols (e.g., from cysteine residues in proteins) can interfere with the Cu(I)-catalyzed click reaction (CuAAC). Pre-treatment with a low concentration of hydrogen peroxide or using copper-coordinating ligands can mitigate this issue. Alternatively, consider using a copper-free click chemistry approach if your system is sensitive to copper.

Data on phosphatidylcholine (PC) hydrolysis provides insight into the stability of the lipid backbone of this compound.

ConditionEffect on StabilityFindingReference
pH Ester Hydrolysis RateThe rate of hydrolysis is lowest at approximately pH 6.5. The reaction is catalyzed by both acids and bases.
Temperature Ester Hydrolysis RateThe rate of hydrolysis increases with temperature, following the Arrhenius equation.
Enzymes Enzymatic DegradationPhospholipases (e.g., PLA1, PLA2, PLC, PLD) can specifically cleave phospholipids, leading to rapid degradation.

Experimental Protocols & Visualizations

Protocol: Preparation of Liposomes via Thin Film Hydration

This protocol describes a standard method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing this compound.

  • Lipid Mixture Preparation: In a glass vial, dissolve this compound and any other desired lipids (e.g., cholesterol, helper lipids) in chloroform or a chloroform:methanol (2:1) mixture to achieve a homogeneous solution.

  • Thin Film Formation: Attach the vial to a rotary evaporator. Evaporate the solvent under vacuum at a temperature of 40°C until a thin, dry lipid film is formed on the vial wall. Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS) to the vial. The volume will determine the final lipid concentration. Vortex the vial vigorously to suspend the lipid film, which will form multilamellar vesicles (MLVs). This step should be performed at a temperature above the phase transition temperature (Tc) of the lipid mixture.

  • Vesicle Sizing (Optional but Recommended):

    • Sonication (for SUVs): Place the MLV suspension in a bath sonicator or use a probe sonicator to create smaller vesicles. Monitor for clarity.

    • Extrusion (for LUVs): Load the MLV suspension into a lipid extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 200 nm) multiple times (e.g., 11-21 passes). This creates a more uniform population of vesicles.

  • Storage: Store the final liposome suspension at 4°C. For long-term storage, they can be frozen after aeration with nitrogen gas, but stability should be verified. Use within a few days for best results.

Diagrams

G cluster_solubility Solubility Troubleshooting Workflow start Start: this compound (Solid Powder) decision Desired Solvent? start->decision org_solv Organic Solvent (e.g., Chloroform) decision->org_solv Organic aq_solv Aqueous Buffer (e.g., PBS) decision->aq_solv Aqueous dissolve Dissolve directly. Is solution clear? org_solv->dissolve film 1. Dissolve in Chloroform 2. Evaporate to create thin film aq_solv->film ready_org Ready for Use (e.g., creating lipid mix) dissolve->ready_org Yes trouble Troubleshoot: - Check solvent purity - Lower concentration - Gently warm dissolve->trouble No hydrate 3. Hydrate film with buffer (vortex, heat > Tc) film->hydrate extrude 4. Optional: Sonicate or Extrude for uniform vesicle size hydrate->extrude ready_aq Ready for Use (Aqueous liposome suspension) extrude->ready_aq

Caption: Workflow for dissolving this compound.

G cluster_stability Key Stability Factors for this compound lipid This compound factor1 Ester Hydrolysis (Lipid Backbone) lipid->factor1 factor2 Propargyl Group (Click Handle) lipid->factor2 factor3 Storage Conditions lipid->factor3 cause1a pH (Optimal ~6.5) factor1->cause1a cause1b Temperature (Higher temp accelerates) factor1->cause1b cause1c Enzymes (Phospholipases) factor1->cause1c cause2a Strong Nucleophiles or Reducing Agents factor2->cause2a cause2b Unwanted Metal Catalysis factor2->cause2b cause3a Temperature (Store at -20°C) factor3->cause3a cause3b Atmosphere (Use inert gas) factor3->cause3b cause3c Light (Protect from light) factor3->cause3c

Caption: Factors affecting the stability of this compound.

References

minimizing cytotoxicity of 18:0 Propargyl PC labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity associated with 18:0 Propargyl PC labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of cytotoxicity in this compound labeling experiments?

A1: The primary source of cytotoxicity is not typically the this compound molecule itself, but rather the components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction used for its visualization. Specifically, the copper(I) catalyst is known to generate reactive oxygen species (ROS), which can induce oxidative stress and lead to cellular damage and apoptosis.[1][2][3]

Q2: What are the main strategies to minimize this cytotoxicity?

A2: There are two main strategies to mitigate cytotoxicity:

  • Optimize the Copper-Catalyzed (CuAAC) Reaction: This involves using copper-chelating ligands, minimizing copper concentration and incubation time, and ensuring the use of high-purity reagents.

  • Utilize Copper-Free Click Chemistry: The most effective way to eliminate copper-induced toxicity is to use a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Q3: How do copper-chelating ligands reduce cytotoxicity?

A3: Copper-chelating ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), play a dual role. They stabilize the catalytically active Cu(I) oxidation state, accelerating the click reaction, and they sequester copper ions, preventing them from participating in redox reactions that generate harmful ROS.[1] L-histidine has also been reported as a biocompatible ligand that effectively catalyzes the CuAAC reaction with minimal toxicity.

Q4: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and why is it less toxic?

A4: SPAAC is a type of "copper-free" click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide-modified molecule without the need for a copper catalyst. By completely eliminating copper from the reaction, the primary source of cytotoxicity is removed, making it the preferred method for live-cell imaging and experiments where cell viability is critical.

Q5: Can the this compound probe itself be toxic?

A5: While the propargyl group is generally considered to be minimally perturbing, high concentrations of any exogenous lipid can cause cellular stress or alter membrane properties. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.

Troubleshooting Guides

Issue 1: High Cell Death or Poor Cell Health After Labeling
Potential Cause Troubleshooting Steps
Copper Toxicity (CuAAC) 1. Reduce Copper Concentration: Titrate the CuSO4 concentration down to the lowest effective level (e.g., start with 50 µM and decrease). 2. Increase Ligand-to-Copper Ratio: Use a higher ratio of chelating ligand (e.g., THPTA) to copper. A 5:1 ratio is a good starting point. 3. Minimize Incubation Time: Reduce the duration of the click reaction. For many applications, 15-30 minutes is sufficient. 4. Switch to a Less Toxic Ligand: Consider using L-histidine as the copper ligand. 5. Use Copper-Free Click Chemistry (SPAAC): This is the most effective way to eliminate copper toxicity.
Probe Toxicity 1. Titrate this compound Concentration: Determine the optimal, non-toxic concentration of the lipid probe for your cell line through a viability assay (e.g., MTT, trypan blue exclusion). 2. Reduce Incubation Time with Probe: Shorten the duration that cells are exposed to this compound.
Reagent Purity 1. Use High-Purity Reagents: Ensure that all click chemistry reagents, especially the copper source and ligands, are of high purity to avoid contaminants that may be toxic. 2. Prepare Fresh Solutions: Always prepare fresh solutions of sodium ascorbate (B8700270) immediately before use, as it can degrade and become less effective at reducing Cu(II) to Cu(I).
Issue 2: Poor Incorporation of this compound into Cells
Potential Cause Troubleshooting Steps
Suboptimal Probe Concentration 1. Increase this compound Concentration: If no toxicity is observed, try increasing the concentration of the lipid probe. 2. Optimize Incubation Time: Extend the incubation time with the probe to allow for greater incorporation into cellular membranes.
Lipid Delivery 1. Use a Carrier: For cell lines that do not readily take up free fatty acids, consider pre-complexing the this compound with fatty acid-free BSA. 2. Solvent Choice: Ensure the stock solution of this compound is properly dissolved (e.g., in ethanol (B145695) or DMSO) and diluted in media to avoid precipitation.
Cell Type and Density 1. Cell Line Differences: Different cell lines have varying rates of lipid uptake and metabolism. You may need to optimize conditions for each cell type. 2. Cell Confluency: Ensure cells are in a healthy, actively growing state (typically 70-80% confluency) for optimal lipid uptake.
Issue 3: High Background Fluorescence
Potential Cause Troubleshooting Steps
Non-specific Binding of Fluorescent Probe 1. Optimize Probe Concentration: Titrate the fluorescent azide (B81097) or cyclooctyne probe to the lowest concentration that still provides a good signal-to-noise ratio. 2. Increase Washing Steps: After the click reaction, increase the number and duration of washing steps with PBS or an appropriate buffer to remove unbound fluorescent probe.[4][5] 3. Include a Blocking Step: For fixed and permeabilized cells, include a blocking step (e.g., with BSA or serum) before adding the click chemistry reagents.
Autofluorescence 1. Image Unlabeled Controls: Always image an unlabeled control sample (cells that have not been treated with the fluorescent probe) to assess the level of natural autofluorescence. 2. Use a Different Fluorescent Channel: If autofluorescence is high in a particular channel (e.g., green), consider using a fluorescent probe in a different spectral range (e.g., red or far-red).[6] 3. Use a Quenching Agent: For fixed cells, you can try treating with a quenching agent like sodium borohydride (B1222165) after fixation.[4]
Precipitation of Reagents 1. Ensure Proper Solubilization: Make sure all components of the click reaction cocktail are fully dissolved before adding them to the cells. 2. Add Reagents in the Correct Order: Typically, the copper and ligand are pre-mixed before adding to the azide, followed by the addition of the reducing agent (sodium ascorbate) just before adding to the cells.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
  • Cell Culture and Labeling:

    • Plate cells on a suitable substrate (e.g., glass-bottom dishes) and culture to 70-80% confluency.

    • Incubate cells with the desired concentration of this compound (e.g., 10-50 µM) in culture medium for 4-24 hours.

  • Fixation and Permeabilization:

    • Wash cells twice with pre-warmed PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes, followed by three washes with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

      • 885 µL PBS

      • 10 µL of 10 mM fluorescent azide stock solution (final concentration: 100 µM)

      • 100 µL of a pre-mixed solution of 5 mM CuSO4 and 25 mM THPTA in water (final concentrations: 0.5 mM CuSO4, 2.5 mM THPTA)

      • 5 µL of 1 M sodium ascorbate in water (final concentration: 5 mM)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Stain nuclei with DAPI or Hoechst.

    • Image the cells using fluorescence microscopy.

Protocol 2: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
  • Cell Culture and Labeling:

    • Plate cells on glass-bottom dishes and culture to 70-80% confluency.

    • Incubate cells with the desired concentration of this compound (e.g., 10-50 µM) in culture medium for 4-24 hours.

  • Washing:

    • Wash cells twice with pre-warmed, phenol (B47542) red-free culture medium or imaging buffer to remove unincorporated this compound.

  • SPAAC Reaction:

    • Dilute the strained cyclooctyne-fluorophore conjugate (e.g., DBCO-488) to its final working concentration (e.g., 5-20 µM) in pre-warmed, phenol red-free culture medium.

    • Add the labeling medium to the cells and incub_circleate for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Gently wash the cells three times with pre-warmed imaging medium to remove the unreacted fluorescent probe.

    • Proceed immediately to live-cell imaging.

Quantitative Data Summary

Table 1: Effect of Copper Concentration and Ligand on Cell Viability in CuAAC

Cell LineCopper (CuSO4) ConcentrationLigandIncubation TimeCell Viability (% of Control)
HeLa100 µMNone10 min~50%
HeLa100 µMTHPTA (500 µM)10 min>90%
Jurkat100 µMNone5 min~60%
Jurkat100 µMTHPTA (500 µM)5 min>95%
OVCAR5100 µMBTTAA (200 µM)10 min~75%

Note: Data is compiled from studies using various alkyne probes but illustrates the general protective effect of ligands in CuAAC reactions.

Table 2: Comparison of Cytotoxicity between CuAAC and SPAAC

Labeling MethodKey ReagentsPrimary Cytotoxicity SourceRelative CytotoxicityRecommended for Live-Cell Imaging?
CuAAC Alkyne, Azide, CuSO4, Sodium Ascorbate, LigandCopper(I) ions generating ROSHigh (without optimization)Not recommended without careful optimization
SPAAC Alkyne, Azide-Strained CyclooctyneNone (inherently bioorthogonal)Very LowYes, highly recommended

Visualizations

Cytotoxicity_Workflow cluster_problem Problem Observed cluster_diagnosis Potential Causes cluster_solutions Solutions High_Cell_Death High Cell Death/ Poor Viability Copper_Toxicity Copper Toxicity (CuAAC) High_Cell_Death->Copper_Toxicity If using CuAAC Probe_Toxicity Probe Toxicity (this compound) High_Cell_Death->Probe_Toxicity Reagent_Issues Reagent Impurity/ Degradation High_Cell_Death->Reagent_Issues Optimize_CuAAC Optimize CuAAC: - Lower [Cu] - Add Ligand (THPTA) - Reduce Time Copper_Toxicity->Optimize_CuAAC Switch_to_SPAAC Switch to SPAAC (Copper-Free) Copper_Toxicity->Switch_to_SPAAC Titrate_Probe Titrate Probe Concentration Probe_Toxicity->Titrate_Probe Use_Fresh_Reagents Use High-Purity & Fresh Reagents Reagent_Issues->Use_Fresh_Reagents

Troubleshooting workflow for high cytotoxicity.

ROS_Apoptosis_Pathway cluster_catalyst CuAAC Reaction cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS Fenton-like reaction O2 O₂ O2->ROS Mitochondria Mitochondria ROS->Mitochondria causes damage Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Casp9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Signaling pathway of copper-induced ROS and apoptosis.

Experimental_Workflow cluster_CuAAC Option A: CuAAC cluster_SPAAC Option B: SPAAC Start Start: Healthy Cells Incubate_Probe 1. Incubate with This compound Start->Incubate_Probe Wash1 2. Wash to Remove Unbound Probe Incubate_Probe->Wash1 Click_Reaction 3. Perform Click Reaction Wash1->Click_Reaction CuAAC_Step Add Fluorescent Azide + Cu(I) Catalyst + Ligand Click_Reaction->CuAAC_Step Copper-Catalyzed SPAAC_Step Add Fluorescent Strained-Alkyne Click_Reaction->SPAAC_Step Copper-Free Wash2 4. Wash to Remove Excess Reagents Image 5. Fluorescence Microscopy Wash2->Image End End: Data Analysis Image->End CuAAC_Step->Wash2 SPAAC_Step->Wash2

General experimental workflow for labeling.

References

Technical Support Center: Sensitive Detection of Alkyne Lipids in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protocols for the sensitive detection of alkyne lipids using microscopy. Navigate through our troubleshooting guide and frequently asked questions to optimize your experiments and resolve common issues.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Fluorescent Signal 1. Inefficient Click Reaction: Suboptimal concentrations of copper catalyst or azide (B81097) reporter.[1][2] 2. Poor Reporter Penetration: The azide reporter may not efficiently access the alkyne tag, especially for lipids with the alkyne moiety buried within the membrane.[1][2] 3. Low Incorporation of Alkyne Lipid: Insufficient incubation time or concentration of the alkyne lipid. 4. Reagent Degradation: The click reaction mixture, especially the copper catalyst, can degrade if not prepared fresh.[3]1. Optimize Reagent Concentrations: Increase the concentration of the azide reporter and/or the copper catalyst. Consider using picolyl-azide reporters, which can enhance reaction rates even at lower copper concentrations. A second 30-minute incubation with fresh click reaction reagents can be more effective than extending the initial incubation time. 2. Use Picolyl-Azide Reporters: These reporters contain a copper-chelating moiety that significantly increases the sensitivity of detection, especially for lipids with buried alkyne tags like alkyne-cholesterol. 3. Optimize Labeling Conditions: Increase the concentration of the alkyne lipid or the incubation time to ensure sufficient incorporation into cellular membranes. 4. Prepare Fresh Reagents: Always prepare the click reaction cocktail immediately before use.
High Background Fluorescence 1. Non-specific Binding of the Azide Reporter: The fluorescent azide probe may bind non-specifically to cellular components. 2. Autofluorescence: Some cell types or tissues exhibit endogenous fluorescence. 3. Residual Copper Catalyst: Copper ions can sometimes contribute to background signal.1. Increase Wash Steps: Thorough washing after the click reaction can help remove unbound azide reporter. Including BSA in the wash buffers can also help block non-specific binding sites. 2. Include Proper Controls: Always include a "no-click" control (cells incubated with the alkyne lipid but without the click reaction components) and a "no-alkyne" control (cells not incubated with the alkyne lipid but subjected to the click reaction) to assess autofluorescence and non-specific binding of the reporter. 3. Thorough Washing: Ensure adequate washing after the click reaction to remove any residual copper.
Signal Incompatibility with Other Stains (e.g., Phalloidin) Copper Sensitivity: Some fluorescent probes, like phalloidin (B8060827) conjugates for actin staining, are sensitive to the presence of copper used in the click reaction.Use Alternative Staining Methods: For staining actin in combination with click chemistry, it is recommended to use anti-actin antibodies instead of phalloidin conjugates.
Difficulty Imaging Alkyne Lipids and Fluorescent Proteins Simultaneously Copper-Induced Quenching: The copper catalyst used in the click reaction can quench the fluorescence of some fluorescent proteins (e.g., GFP).Use Picolyl-Azide Reporters: These reporters allow for the use of lower copper catalyst concentrations, which minimizes the quenching of fluorescent proteins. This enables co-imaging of alkyne lipids with fluorescently tagged proteins.

Frequently Asked Questions (FAQs)

Q1: What is "click chemistry" in the context of alkyne lipid detection?

A1: Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. In the context of alkyne lipid detection, the most commonly used click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable covalent bond between the alkyne group on the lipid and an azide group on a reporter molecule (e.g., a fluorescent dye or biotin).

Q2: Why are picolyl-azide reporters recommended for sensitive detection?

A2: Picolyl-azide reporters contain a picolyl moiety that acts as a copper-chelating ligand. This feature enhances the efficiency of the click reaction, leading to a significant increase in signal intensity, often by up to 42-fold. This increased sensitivity is particularly crucial for detecting lipids with low abundance or with alkyne tags that are difficult to access. Furthermore, the enhanced reaction rate allows for the use of lower, less cytotoxic concentrations of the copper catalyst.

Q3: Can I perform the click reaction on live cells?

A3: No, the click detection reaction is typically performed on fixed and permeabilized cells. The components of the click reaction cocktail, including the copper catalyst and azide reporters, are generally not cell-permeable. The metabolic labeling with the alkyne lipid itself, however, is done on live cells.

Q4: How can I combine alkyne lipid imaging with immunocytochemistry?

A4: Yes, it is possible to combine alkyne lipid imaging with protein detection by immunocytochemistry. However, care must be taken as the use of detergents for permeabilization, which is common in immunocytochemistry protocols, can be detrimental to lipid localization. Optimized protocols that balance antibody access with lipid preservation are available.

Q5: What are the key controls to include in my experiment?

A5: To ensure the specificity of your signal, it is crucial to include the following controls:

  • No-Alkyne Control: Cells not treated with the alkyne lipid but subjected to the full click chemistry and imaging protocol. This control helps to identify any non-specific binding of the azide reporter.

  • No-Click Reaction Control: Cells treated with the alkyne lipid but not the click reaction reagents. This helps to assess the level of autofluorescence in your sample.

Experimental Protocols

Protocol 1: Standard Protocol for Sensitive Alkyne Lipid Detection

This protocol is optimized for high sensitivity and is suitable for a wide range of alkyne lipids.

Materials:

  • Cells cultured on coverslips

  • Alkyne-labeled lipid of interest

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction buffer

  • Picolyl-azide fluorescent reporter

  • Copper(I) catalyst (e.g., CuTFB)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling: Incubate live cells with the alkyne-labeled lipid at an appropriate concentration and for a sufficient duration to allow for incorporation.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use by mixing the click reaction buffer, picolyl-azide reporter, and copper catalyst in the recommended order and concentrations.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer.

  • Nuclear Staining (Optional): Incubate with DAPI in PBS for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Data Presentation

Table 1: Relative Signal Intensities of Different Azide Reporters for Alkyne-Lipid Detection
Alkyne LipidAzide ReporterRelative Signal Intensity (Mean ± SD)
Alkyne-OleateAP3Btn+++
APpic2Btn++++
AP6Btn+++
AP10Btn+++
PropargylcholineAP3Btn++
APpic2Btn++++
AP6Btn+
AP10Btn++
Alkyne-CholesterolAP3Btn+
APpic2Btn++++
AP6Btn-
AP10Btn+

Data adapted from a study by Gaebler et al., demonstrating the superior performance of the picolyl-containing azide reporter (APpic2Btn) for various alkyne lipids, especially the challenging alkyne-cholesterol. Signal intensity is represented qualitatively for easy comparison.

Visualization

AlkyneLipidDetectionWorkflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging LiveCells Live Cells LabeledCells Metabolic Labeling (Alkyne Lipid Incubation) LiveCells->LabeledCells FixedCells Fixation (e.g., PFA) LabeledCells->FixedCells PermeabilizedCells Permeabilization (e.g., Triton X-100) FixedCells->PermeabilizedCells ClickedCells Incubate with Click Cocktail PermeabilizedCells->ClickedCells ClickCocktail Prepare Click Cocktail (Picolyl-Azide-Fluorophore + Cu(I)) ClickCocktail->ClickedCells WashedCells Washing ClickedCells->WashedCells MountedSample Mounting (with DAPI) WashedCells->MountedSample Microscopy Fluorescence Microscopy MountedSample->Microscopy

Caption: Experimental workflow for sensitive detection of alkyne lipids in microscopy.

References

Validation & Comparative

A Head-to-Head Comparison: 18:0 Propargyl PC vs. Azide-Modified Lipid Probes for Advanced Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of lipidomics, the ability to track and identify lipids within complex biological systems is paramount. The advent of bioorthogonal chemistry has provided researchers with powerful tools to metabolically label and visualize lipids without significantly perturbing their natural behavior. Among these tools, 18:0 Propargyl PC, an alkyne-modified phosphatidylcholine, and various azide-modified lipid probes have emerged as popular choices. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their specific needs.

At the heart of both probe types lies the principle of "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The most utilized of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). This reaction allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to the lipid probe after it has been incorporated into cellular membranes. For live-cell imaging applications where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative.[1]

Probes at a Glance: Chemical Structures and Labeling Strategy

This compound is a specific type of alkyne-modified lipid probe. It features a phosphatidylcholine (PC) backbone with two saturated 18-carbon stearoyl chains (18:0) and a propargyl group attached to the choline (B1196258) headgroup. This design allows for the metabolic incorporation of the entire phospholipid into cellular membranes, making it an excellent tool for studying the dynamics of choline-containing phospholipids (B1166683).[2][3]

Azide-modified lipid probes represent a broader category of chemical tools where an azide moiety is incorporated into different parts of a lipid molecule. This can be on the fatty acid chain or, for a more direct comparison with this compound, on the headgroup (e.g., azidoethylcholine). This versatility allows for the tracking of different lipid components and metabolic pathways.[4]

The fundamental difference in their application lies in the subsequent detection step: alkyne-modified probes like this compound are detected using azide-functionalized reporters, while azide-modified probes are detected with alkyne-functionalized reporters.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side comparisons in a single study are limited, the existing literature provides valuable insights into the relative performance of alkyne and azide-modified choline analogs for metabolic labeling.

A key factor influencing the utility of these probes is their efficiency of metabolic incorporation. Studies have shown that the cellular machinery responsible for phospholipid biosynthesis can accommodate these modified precursors. For instance, propargylcholine has been shown to be efficiently incorporated into all classes of choline phospholipids in cultured cells, replacing a significant portion of the natural choline head groups.[5] Similarly, azidocholine analogues are also readily incorporated into cellular phospholipids.

One study systematically investigated the impact of the linker length and the nature of the bioorthogonal handle (alkyne vs. azide) on the metabolic labeling of choline phospholipids. The findings suggest that shorter linkers are generally better tolerated by the cellular machinery. While both propargylcholine (an alkyne analog) and azidoethylcholine (an azide analog) demonstrated robust labeling, subtle differences in labeling efficiency were observed, with a trend towards slightly lower incorporation with increasing substituent chain length.

ParameterThis compound (Alkyne)Azide-Modified PC (e.g., Azidoethyl PC)Key Findings & Citations
Metabolic Labeling Efficiency HighHighBoth propargylcholine and azidocholine are efficiently incorporated into phospholipids. Labeling efficiency can be influenced by the length of the modifying group, with shorter linkers being more favorable.
Reaction Kinetics (CuAAC) Generally fast and efficient.Generally fast and efficient.The kinetics of the CuAAC reaction are typically very rapid for both terminal alkynes and azides.
Specificity High for choline phospholipid pathways.High for choline phospholipid pathways.Both probes are specifically incorporated by the cellular machinery responsible for choline phospholipid biosynthesis.
Cytotoxicity Generally low, but the copper catalyst in CuAAC can be toxic.Generally low, but the copper catalyst in CuAAC can be toxic.The primary source of cytotoxicity is the copper catalyst used in the CuAAC reaction. For live-cell imaging, copper-free click chemistry (SPAAC) is recommended.
Versatility Specific to headgroup labeling of choline phospholipids.Can be designed to label either the headgroup or the acyl chain, offering broader applications.Azide modifications can be introduced at various positions within a lipid molecule.

Experimental Workflows and Signaling Pathways

The general workflow for using both this compound and azide-modified lipid probes is similar and involves three main stages: metabolic labeling, cell fixation and permeabilization (for intracellular targets), and click chemistry-based detection.

G cluster_0 Metabolic Labeling cluster_1 Cell Processing cluster_2 Click Chemistry Detection cluster_3 Analysis A Incubate cells with This compound or Azide-Modified Lipid Probe B Wash to remove unincorporated probe A->B C Fix and Permeabilize (for intracellular targets) B->C D Incubate with Azide/Alkyne Reporter (e.g., fluorescent dye, biotin) C->D E Wash to remove excess reporter D->E F Fluorescence Microscopy or Mass Spectrometry E->F

Caption: General experimental workflow for lipid labeling.

These probes are instrumental in elucidating various aspects of lipid metabolism and signaling. For instance, they can be used to trace the Kennedy pathway for de novo synthesis of phosphatidylcholine.

G cluster_0 Kennedy Pathway Choline Choline (or Propargyl/Azido Analog) Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (labeled) CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol DAG->PC

Caption: Kennedy pathway for PC synthesis.

Detailed Experimental Protocols

Protocol 1: Fluorescent Labeling of Cellular Lipids using this compound

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (10 mM)

  • Sodium ascorbate (B8700270) solution (1 M, freshly prepared)

  • DAPI solution for nuclear counterstaining

  • Mounting medium

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing this compound at a final concentration of 10-50 µM. Incubate for 4-24 hours.

  • Cell Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:

    • 880 µL of click reaction buffer

    • 50 µL of 10 mM CuSO₄

    • 50 µL of 10 mM THPTA

    • 10 µL of 1 mM fluorescent azide

    • 10 µL of 1 M sodium ascorbate Wash the cells twice with click reaction buffer. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Aspirate the click reaction cocktail and wash the cells three times with PBS. If desired, stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Mass Spectrometry-Based Analysis of Azide-Modified Lipids

Materials:

  • Azide-modified lipid probe

  • Cell culture and harvesting reagents

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Alkyne-biotin reporter

  • Streptavidin-coated magnetic beads

  • Reagents for click chemistry (as in Protocol 1, but with alkyne-biotin)

  • Solvents for mass spectrometry analysis

Procedure:

  • Metabolic Labeling and Lipid Extraction: Label cells with the azide-modified lipid probe as described in Protocol 1. After incubation, harvest the cells and perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

  • Click Chemistry Reaction (on extracted lipids): Resuspend the dried lipid extract in a suitable solvent (e.g., methanol). Perform a click reaction by adding the alkyne-biotin reporter, CuSO₄, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate). Incubate for 1-2 hours at room temperature.

  • Enrichment of Labeled Lipids: Enrich the biotinylated lipids using streptavidin-coated magnetic beads. Wash the beads extensively to remove non-biotinylated lipids. Elute the biotinylated lipids from the beads.

  • Mass Spectrometry Analysis: Resuspend the final lipid sample in a solvent compatible with mass spectrometry (e.g., methanol/chloroform with an appropriate buffer). Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled lipid species.

Conclusion

Both this compound and azide-modified lipid probes are powerful tools for investigating the complex world of lipid biology. The choice between them will depend on the specific research question.

  • This compound is an excellent choice for specifically studying the metabolism and trafficking of intact phosphatidylcholine molecules with saturated fatty acid chains. Its well-defined structure provides a high degree of specificity.

  • Azide-modified lipid probes offer greater versatility. By strategically placing the azide group on either the headgroup or the acyl chain, researchers can track different aspects of lipid metabolism. This flexibility makes them suitable for a broader range of applications.

Ultimately, both types of probes, when used with the appropriate detection methods and careful experimental design, can provide invaluable insights into the roles of lipids in health and disease. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision and to successfully apply these advanced chemical tools in their own investigations.

References

Unveiling Cellular Lipids: A Comparative Guide to 18:0 Propargyl PC and Fluorescent Lipid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of lipid biology, the choice of labeling strategy is paramount. This guide provides an objective comparison of two prominent methods: metabolic labeling with 18:0 Propargyl Phosphatidylcholine (PC) followed by click chemistry, and the use of fluorescent lipid analogs. We present experimental data, detailed protocols, and visual workflows to empower informed decisions in experimental design.

The study of lipids within the intricate cellular landscape demands tools that are both precise and minimally invasive. While fluorescent lipid analogs have long been mainstays in the field, their inherent structural modifications can introduce artifacts, potentially altering the very processes under investigation. In contrast, 18:0 Propargyl PC, a bioorthogonal chemical reporter, offers a more subtle approach. It is metabolically incorporated into cellular membranes, preserving the native lipid structure to a greater extent before being visualized via a highly specific "click" reaction. This guide delves into the distinct advantages of this modern technique.

Performance Comparison at a Glance

To facilitate a clear understanding of the trade-offs between these two methodologies, the following table summarizes key performance metrics based on available experimental evidence.

FeatureThis compound with Click ChemistryFluorescent Lipid Analogs (e.g., NBD-PC)
Structural Perturbation Minimal; small alkyne group is less disruptive.Significant; bulky fluorophore can alter lipid packing, membrane fluidity, and protein interactions. Molecular dynamics simulations show a 10-12% decrease in acyl chain order for lipids in the immediate vicinity of a fluorescent probe[1][2].
Specificity High; targets specific lipid classes through metabolic pathways.Variable; can be non-specific or the fluorophore can alter the lipid's natural trafficking and localization.
Cytotoxicity Low to moderate; primarily associated with the copper catalyst in CuAAC click chemistry. However, the use of chelating ligands like THPTA or l-histidine (B1673261) significantly mitigates this toxicity, enabling live-cell imaging[3][4][5][6]. The propargylcholine moiety itself exhibits low cytotoxicity.Generally low, but can vary depending on the specific fluorophore and its concentration. Some fluorescent dyes can induce phototoxicity upon illumination.
Signal-to-Noise Ratio Potentially high; allows for the use of bright and photostable click-reactive dyes, and unincorporated probes can be washed away, reducing background.Can be limited by the quantum yield and photostability of the attached fluorophore, as well as background from non-specifically bound probes[7].
Versatility High; compatible with various detection modalities including fluorescence microscopy, electron microscopy, and mass spectrometry.Primarily limited to fluorescence-based techniques.
Live-Cell Imaging Yes; with the use of copper-free click chemistry or low-toxicity copper-catalyzed protocols.Yes; a primary application for these probes.

Delving Deeper: Experimental Insights

Minimal Structural Perturbation with this compound

A major drawback of traditional fluorescent lipid analogs is the bulky fluorophore, which can significantly perturb the lipid's behavior and its environment. Molecular dynamics simulations have provided quantitative evidence of this disruption, revealing that fluorescent probes can decrease the order of neighboring lipid acyl chains by 10-12%[1][2]. This alteration in the local membrane environment can influence membrane fluidity, protein-lipid interactions, and the formation of lipid domains, potentially leading to experimental artifacts.

In contrast, the propargyl group on this compound is exceptionally small and chemically inert within the cellular environment. This minimal modification is less likely to interfere with the natural trafficking, localization, and interactions of the labeled phospholipid. Studies have shown that propargylcholine is efficiently incorporated into choline (B1196258) phospholipids (B1166683) and that the fatty acid composition of the resulting lipids is very similar to that of their native counterparts.

Enhanced Specificity and Reduced Off-Target Effects

This compound is incorporated into cellular membranes through the endogenous metabolic pathways for phosphatidylcholine synthesis. This results in highly specific labeling of the target lipid class. Fluorescent lipid analogs, on the other hand, are often introduced to cells exogenously and their incorporation can be less specific. The bulky fluorophore can also alter the lipid's natural sorting and transport, leading to mislocalization and incorrect assumptions about its biological function.

Experimental Protocols

Metabolic Labeling and Visualization of this compound via Click Chemistry

This protocol outlines the general steps for metabolically labeling cells with this compound and subsequently visualizing the incorporated lipids using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Fluorescent azide (B81097) probe (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 3% BSA)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing this compound at a final concentration of 10-50 µM.

    • Incubate the cells for 12-24 hours to allow for metabolic incorporation.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS containing 3% BSA.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a final volume of 500 µL, mix:

      • Fluorescent azide probe (e.g., 1-10 µM)

      • CuSO4 (e.g., 100 µM)

      • THPTA (e.g., 500 µM)

      • Freshly prepared sodium ascorbate (B8700270) (e.g., 1 mM) in PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS containing 3% BSA.

  • Imaging:

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide.

Live-Cell Imaging with Fluorescent Lipid Analogs (NBD-PC)

This protocol provides a general procedure for labeling live cells with a fluorescent phosphatidylcholine analog, NBD-PC, for subsequent imaging.

Materials:

  • NBD-PC (or other fluorescently labeled PC analog)

  • Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells on glass-bottom dishes or coverslips suitable for live-cell imaging.

  • Labeling:

    • Prepare a working solution of NBD-PC in live-cell imaging medium. The final concentration typically ranges from 1-5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.

    • Add the NBD-PC containing medium to the cells and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unincorporated probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

    • Use appropriate filter sets for the NBD fluorophore (or the specific fluorophore used).

Visualizing the Workflows and Pathways

To further clarify the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and the relevant biological pathway.

experimental_workflow cluster_propargyl_pc This compound Workflow cluster_fluorescent_analog Fluorescent Lipid Analog Workflow p1 Metabolic Labeling (12-24h incubation with this compound) p2 Cell Fixation & Permeabilization p1->p2 p3 Click Reaction (Fluorescent Azide, Cu(I)) p2->p3 p4 Washing p3->p4 p5 Fluorescence Imaging p4->p5 f1 Direct Labeling (15-30min incubation with NBD-PC) f2 Washing f1->f2 f3 Live-Cell Imaging f2->f3

A comparison of the experimental workflows for the two labeling methods.

lipid_metabolism cluster_pathway Phosphatidylcholine Synthesis Pathway choline Choline / Propargylcholine ck Choline Kinase choline->ck ATP phosphocholine Phosphocholine / Propargyl-phosphocholine ck->phosphocholine ct CTP:phosphocholine cytidylyltransferase phosphocholine->ct CTP cdp_choline CDP-Choline / CDP-Propargylcholine ct->cdp_choline cpt Cholinephosphotransferase cdp_choline->cpt pc Phosphatidylcholine / Propargyl-PC cpt->pc dag Diacylglycerol dag->cpt

Metabolic incorporation of propargylcholine into phosphatidylcholine.

Conclusion

For researchers aiming to study lipid trafficking, metabolism, and interactions with high fidelity, this compound coupled with click chemistry presents a powerful and less perturbative alternative to traditional fluorescent lipid analogs. Its ability to be metabolically incorporated into cellular membranes preserves the native lipid architecture, leading to more biologically relevant data. While considerations around the potential cytotoxicity of the copper catalyst exist, optimized protocols have largely overcome this limitation, paving the way for its broad application in both fixed and live-cell imaging. By carefully considering the experimental goals and the potential for artifacts, researchers can select the most appropriate tool to illuminate the intricate and dynamic world of cellular lipids.

References

A Researcher's Guide to Alternative Methods for Tracking Phosphatidylcholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, tracking the synthesis of phosphatidylcholine (PC)—a crucial component of cellular membranes and a key player in various signaling pathways—is fundamental to understanding cellular health and disease. While traditional radiolabeling techniques have long been the standard, a host of modern, non-radioactive methods now offer comparable or superior performance with enhanced safety and versatility. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

This guide delves into three primary alternative methodologies for tracking PC synthesis: Click Chemistry-based metabolic labeling, Mass Spectrometry-based isotopic tracing, and commercial Fluorometric Assay Kits. Each method is evaluated based on its principle, workflow, and performance characteristics.

Comparative Overview of Phosphatidylcholine Synthesis Tracking Methods

The choice of method for tracking PC synthesis depends on the specific experimental question, available instrumentation, and desired throughput. The following table summarizes the key quantitative parameters of the discussed techniques to facilitate a direct comparison.

Method Principle Detection Sensitivity Throughput Key Advantages Limitations
Click Chemistry Metabolic incorporation of a choline (B1196258) analog (e.g., azido- or propargyl-choline) into newly synthesized PC, followed by a bioorthogonal "click" reaction with a fluorescent probe.Fluorescence Microscopy, Flow Cytometry, In-gel fluorescence.High, capable of single-cell analysis.[1][2]High (especially with flow cytometry).[3][4]Enables spatial and temporal tracking of PC synthesis in live cells; compatible with high-throughput screening.[3]Indirect measurement; requires synthesis and cellular uptake of choline analogs, which may have off-target effects.
Mass Spectrometry Metabolic labeling with stable isotope-labeled precursors (e.g., D9-choline, 13C-DPPC), followed by detection and quantification of labeled PC species by MS.Mass Spectrometry (e.g., ESI-MS/MS, MALDI-MSI).Very high, allowing for the identification and quantification of individual PC molecular species.Moderate to Low, depending on sample preparation and MS analysis time.Provides detailed information on the molecular profile of newly synthesized PC; enables lipidomics studies and spatial imaging of metabolism in tissues (MALDI-MSI).Requires sophisticated instrumentation (mass spectrometer); complex data analysis.
Fluorometric Assay Kits Enzymatic hydrolysis of PC to choline, which is then oxidized to produce a fluorescent product.Fluorescence Plate Reader.High (e.g., 0.1 to 10 nmol per sample).High (96-well plate format).Simple and rapid; suitable for quantifying total PC in various biological samples.Measures total PC concentration, not the rate of synthesis; does not distinguish between pre-existing and newly synthesized PC.

In-Depth Experimental Protocols

For researchers looking to implement these techniques, the following sections provide detailed methodologies for key experiments.

Click Chemistry-Based Tracking of PC Synthesis via Flow Cytometry

This protocol outlines the analysis of PC metabolism in mammalian cells using organelle-selective click labeling coupled with flow cytometry (O-ClickFC).

a. Metabolic Labeling of Nascent Phosphatidylcholine:

  • Culture mammalian cells (e.g., K562) in standard culture medium.

  • Harvest the cells and wash them twice with choline-free medium by centrifugation (500 x g, 3 min).

  • Resuspend the cells in choline-free medium containing an azide-choline analog (e.g., 1-azidoethyl-choline) and incubate for a desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator to allow for metabolic incorporation into PC.

b. Fluorescent Labeling of Azide-Modified PC at the Plasma Membrane:

  • Transfer the cell suspension to a microfuge tube and centrifuge (1000 x g, 1 min).

  • Wash the cells twice with a suitable buffer (e.g., 4% FBS/IMDM).

  • Resuspend the cells in a working solution of a clickable dye targeting the plasma membrane (e.g., DBCO-AF647) and incubate at 15°C for 30 minutes.

c. Flow Cytometry Analysis:

  • After incubation, wash the cells to remove excess dye.

  • Resuspend the cells in a suitable buffer for flow cytometry.

  • Analyze the fluorescence of individual cells using a flow cytometer to quantify the amount of newly synthesized PC at the plasma membrane.

Mass Spectrometry-Based Tracking of PC Synthesis with Isotopic Tracers

This protocol describes the use of stable isotope labeling coupled with mass spectrometry to visualize and quantify PC metabolism in tissues.

a. In Vivo Isotope Labeling:

  • Administer a stable isotope-labeled precursor, such as methyl-D9-choline chloride, to the animal model (e.g., via intraperitoneal injection).

  • After a specific labeling period, euthanize the animal and harvest the tissue of interest.

  • Snap-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.

b. Sample Preparation for Mass Spectrometry:

  • For imaging mass spectrometry (MALDI-MSI), cryosection the frozen tissue (e.g., 12 µm thickness) and thaw-mount the sections onto conductive slides.

  • Apply a suitable MALDI matrix to the tissue sections.

  • For lipid extraction, homogenize the tissue and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

c. Mass Spectrometry Analysis:

  • For MALDI-MSI, acquire mass spectra across the tissue section to generate ion images corresponding to the m/z of unlabeled and labeled PC species.

  • For analysis of lipid extracts, perform electrospray ionization tandem mass spectrometry (ESI-MS/MS). Use precursor ion scanning for the specific headgroup fragments of unlabeled (m/z +184) and D9-labeled (m/z +193) PC to detect and quantify the respective species.

Fluorometric Quantification of Total Phosphatidylcholine Using an Assay Kit

This protocol details the use of a commercially available fluorometric assay kit to measure the total PC concentration in biological samples.

a. Sample and Standard Preparation:

  • Prepare samples (e.g., serum, plasma, tissue homogenates) and dilute them with the provided assay buffer to fall within the range of the standard curve.

  • Prepare a series of PC standards from the provided stock solution according to the manufacturer's instructions.

b. Assay Procedure:

  • Add a small volume (e.g., 10 µL) of the diluted standards and samples to a 96-well microtiter plate.

  • Prepare a reaction reagent containing phospholipase D, choline oxidase, horseradish peroxidase, and a fluorescent probe, as per the kit's protocol.

  • Add the reaction reagent to each well and incubate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C), protected from light.

c. Data Acquisition and Analysis:

  • Read the fluorescence of the plate using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm).

  • Generate a standard curve by plotting the fluorescence values of the standards against their concentrations.

  • Calculate the concentration of PC in the samples by interpolating their fluorescence values on the standard curve.

Visualizing the Methodologies

To further clarify the workflows of these alternative methods, the following diagrams have been generated using the Graphviz DOT language.

Click_Chemistry_Workflow cluster_cell Cellular Environment cluster_detection Detection start Choline Analog (Azide or Alkyne) incorporation Metabolic Incorporation (CDP-Choline Pathway) start->incorporation Cellular Uptake labeled_pc Newly Synthesized PC with Bioorthogonal Handle incorporation->labeled_pc click_reaction Click Reaction with Fluorescent Probe labeled_pc->click_reaction detection Fluorescence Detection (Microscopy, Flow Cytometry) click_reaction->detection

Caption: Workflow for tracking PC synthesis using click chemistry.

Mass_Spectrometry_Workflow cluster_labeling In Vivo / In Vitro Labeling cluster_analysis Analysis isotope Stable Isotope Tracer (e.g., D9-Choline) metabolism Metabolic Incorporation isotope->metabolism Administration labeled_pc_ms Isotopically Labeled PC metabolism->labeled_pc_ms extraction Lipid Extraction and Sample Preparation labeled_pc_ms->extraction ms_analysis Mass Spectrometry (e.g., ESI-MS/MS, MALDI-MSI) extraction->ms_analysis

Caption: Workflow for tracking PC synthesis using mass spectrometry.

Fluorometric_Assay_Workflow sample Biological Sample (containing PC) enzyme1 Phospholipase D sample->enzyme1 product1 Choline + Phosphatidic Acid enzyme1->product1 enzyme2 Choline Oxidase product1->enzyme2 Choline product2 Hydrogen Peroxide enzyme2->product2 enzyme3 Horseradish Peroxidase + Fluorescent Probe product2->enzyme3 H2O2 final_product Fluorescent Product enzyme3->final_product

Caption: Enzymatic cascade in a fluorometric PC assay kit.

Conclusion

The landscape of methodologies for tracking phosphatidylcholine synthesis has evolved significantly, offering researchers a powerful toolkit beyond traditional radiolabeling. Click chemistry-based approaches provide excellent spatiotemporal resolution and are amenable to high-throughput applications. Mass spectrometry offers unparalleled detail at the molecular species level and the ability to perform imaging studies. Fluorometric assay kits, while not measuring synthesis directly, provide a simple and rapid means of quantifying total PC levels. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to best address their scientific questions in the dynamic field of lipid research.

References

Navigating the Lipid Maze: A Comparative Guide to Metabolic Labeling with Clickable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of lipid metabolism is paramount. Clickable lipids, featuring bioorthogonal alkyne or azide (B81097) tags, have emerged as a powerful tool for visualizing and tracking lipids in complex biological systems. However, like any technique, they possess inherent limitations. This guide provides an objective comparison of clickable lipids with alternative metabolic labeling methods, supported by experimental insights, to aid in the selection of the most appropriate tool for your research needs.

The Double-Edged Sword: Advantages and Limitations of Clickable Lipids

Clickable lipids offer unparalleled advantages in their ability to be visualized with high spatial resolution through fluorescence microscopy after "clicking" with a reporter molecule. This allows for the precise localization of lipids within cellular compartments, a feat not easily achieved with other methods. However, their utility is tempered by several limitations that researchers must consider.

The primary concern is the introduction of a sterically bulky alkyne or azide tag. This modification, while small, can alter the physicochemical properties of the lipid, potentially influencing its metabolism, transport, and incorporation into complex lipids. Furthermore, the most common click chemistry reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), requires a copper catalyst that can be toxic to cells, potentially perturbing the very biological processes under investigation. While copper-free click chemistry methods exist, they may have different reaction kinetics and labeling efficiencies.

The Gold Standard and Other Contenders: Alternative Lipid Labeling Strategies

The traditional gold standard for metabolic tracing is stable isotope labeling . This involves introducing lipids labeled with heavy isotopes, such as ¹³C or ²H, into a biological system. Since these isotopes are chemically identical to their natural counterparts, they are considered the most accurate tracers of metabolic pathways. Their detection is typically achieved through mass spectrometry, which provides detailed quantitative data on the flux of the label through various metabolic products.

Another established technique is radiolabeling , where lipids are tagged with radioactive isotopes like ¹⁴C or ³H. This method offers high sensitivity and is well-suited for quantitative analysis. However, it requires specialized facilities and handling procedures due to the use of radioactivity and lacks the spatial resolution of microscopy-based techniques.

Head-to-Head Comparison: Clickable Lipids vs. Alternatives

The choice of labeling method depends critically on the specific research question. Here, we present a comparative summary of the key performance aspects of each technique.

FeatureClickable LipidsStable Isotope LabelingRadiolabeling
Principle Bioorthogonal chemical reportingIsotopic mass differenceRadioactive decay
Detection Method Fluorescence microscopy, Mass spectrometryMass spectrometryScintillation counting, Autoradiography
Spatial Resolution High (subcellular)Low (bulk analysis)Low (tissue/gel level)
Potential for Artifacts High (steric effects of tag, copper toxicity)Very LowLow
Quantitative Analysis Semi-quantitative (microscopy), Quantitative (MS)High (metabolic flux analysis)High
Ease of Use Moderate to HighModerate (requires MS expertise)Low (requires specialized handling)
Cost ModerateHigh (labeled compounds, MS instrumentation)Moderate (labeled compounds, disposal costs)

Experimental Deep Dive: Methodologies for Lipid Labeling

To provide a practical understanding, we outline the general experimental protocols for key lipid labeling techniques.

Experimental Protocol 1: Metabolic Labeling with Clickable Fatty Acids

This protocol describes the general steps for labeling cellular lipids with an alkyne-tagged fatty acid followed by fluorescent detection.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of the alkyne-tagged fatty acid (e.g., 17-octadecynoic acid, 17-ODYA) complexed to fatty acid-free bovine serum albumin (BSA).

    • Incubate cells with the fatty acid-BSA complex in serum-free media for a defined period (e.g., 1-24 hours) to allow for metabolic incorporation.

  • Cell Fixation and Permeabilization:

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail containing an azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide), copper(II) sulfate (B86663) (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells extensively with PBS.

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Experimental Protocol 2: Stable Isotope Labeling and Mass Spectrometry Analysis

This protocol outlines the procedure for tracing lipid metabolism using a ¹³C-labeled fatty acid.

  • Cell Culture and Labeling:

    • Culture cells in a medium containing a known concentration of a ¹³C-labeled fatty acid (e.g., U-¹³C-Palmitic acid) for a specific duration.

  • Lipid Extraction:

    • Harvest the cells and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol solvent system to separate lipids from other cellular components.[1]

  • Sample Preparation for Mass Spectrometry:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS), such as methanol/chloroform.

  • LC-MS/MS Analysis:

    • Inject the lipid extract into an LC-MS/MS system.

    • Separate the different lipid classes using a suitable chromatography column (e.g., a C18 reversed-phase column).

    • Analyze the eluted lipids using a mass spectrometer to identify and quantify the incorporation of the ¹³C label into various lipid species based on their mass-to-charge ratio.

Visualizing the Workflow and its Pitfalls

To better illustrate the processes and potential challenges, the following diagrams are provided.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Detection cluster_2 Analysis Clickable_Lipid Clickable Lipid (e.g., Alkyne-Fatty Acid) Metabolic_Incorporation Metabolic Incorporation (Esterification, etc.) Clickable_Lipid->Metabolic_Incorporation Labeled_Lipids Labeled Cellular Lipids (Triglycerides, Phospholipids) Metabolic_Incorporation->Labeled_Lipids Fixation_Permeabilization Fixation & Permeabilization Labeled_Lipids->Fixation_Permeabilization Click_Reaction Click Reaction (Azide-Fluorophore + Copper Catalyst) Fixation_Permeabilization->Click_Reaction Fluorescent_Lipids Fluorescently Tagged Lipids Click_Reaction->Fluorescent_Lipids Microscopy Fluorescence Microscopy Fluorescent_Lipids->Microscopy

Fig. 1: Experimental workflow for metabolic labeling with clickable lipids.

G cluster_0 Potential Points of Divergence cluster_1 Experimental Artifacts Clickable_Lipid Clickable Lipid Enzyme_Recognition Altered Enzyme Recognition Clickable_Lipid->Enzyme_Recognition Steric Hindrance Membrane_Partitioning Different Membrane Partitioning Clickable_Lipid->Membrane_Partitioning Altered Polarity Natural_Lipid Natural Lipid Natural Metabolic Pathway Natural Metabolic Pathway Metabolic_Fate Divergent Metabolic Fate Enzyme_Recognition->Metabolic_Fate Membrane_Partitioning->Metabolic_Fate Altered Metabolic Pathway Altered Metabolic Pathway Copper_Toxicity Copper Catalyst Toxicity Altered_Cell_Physiology Altered Cell Physiology Copper_Toxicity->Altered_Cell_Physiology

Fig. 2: Potential limitations and artifacts in clickable lipid studies.

Conclusion: Making an Informed Choice

The selection of a lipid labeling strategy is a critical decision in the design of metabolic studies. Clickable lipids provide an exceptional tool for visualizing lipid localization, offering a window into the subcellular organization of lipid metabolism. However, researchers must be cognizant of the potential for artifacts arising from the chemical tag and the labeling chemistry itself.

For studies demanding the highest degree of physiological relevance and quantitative accuracy in metabolic flux, stable isotope labeling coupled with mass spectrometry remains the unparalleled choice. Radiolabeling offers a highly sensitive and quantitative alternative, particularly when high spatial resolution is not a primary concern.

Ultimately, a multi-faceted approach, potentially combining the spatial insights of clickable lipids with the quantitative rigor of stable isotope tracing, may provide the most comprehensive understanding of the complex and dynamic world of lipid metabolism. By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate tools to unlock the secrets of the lipidome.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for 18:0 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like 18:0 Propargyl PC (1,2-distearoyl-sn-glycero-3-phosphocholine-N-propargyl) are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential safety precautions, operational handling, and disposal procedures for this compound.

Chemical and Safety Data

Data PointInformationSource/Basis
Chemical Name 1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl)Avanti Polar Lipids[1]
Molecular Formula C47H88NO8P (example for a related compound)Inferred from similar structures[2]
Physical State Likely a solid or in solutionGeneral knowledge of phospholipids (B1166683)
Known Hazards Potential for skin and eye irritation. Harmful if swallowed or inhaled. Propargyl groups can introduce additional reactivity and hazards.[3][4][5]Based on related propargyl compounds and phospholipids
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, often under an inert atmosphere (e.g., argon) at -20°C ± 4°C.General guidelines for storing unsaturated or reactive lipids
Personal Protective Equipment (PPE) Safety goggles, lab coat, and chemical-resistant gloves.Standard laboratory practice

Experimental Handling Protocols

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Conduct all manipulations of the compound, especially when in powdered form or as a volatile solution, within a certified chemical fume hood to prevent inhalation.

2. Handling Solid and Solution Forms:

  • If working with the powdered form, take care to minimize dust creation.

  • When preparing solutions, slowly add the solvent to the solid to avoid splashing.

  • For lipids supplied in an organic solvent, use glass, stainless steel, or Teflon-lined containers and transfer instruments. Avoid plastics, as they can leach impurities.

3. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent like vermiculite (B1170534) or sand. Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Never dispose of this compound or its waste down the drain or in regular trash.

Step 1: Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and absorbent materials, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Labeling and Storage of Waste

  • All hazardous waste containers must be properly labeled with "Hazardous Waste," the full chemical name ("this compound" or "1,2-distearoyl-sn-glycero-3-phosphocholine-N-propargyl"), and a clear description of the associated hazards.

  • Store waste containers in a designated, secure area, preferably with secondary containment, while awaiting pickup by your institution's hazardous waste management program.

Step 3: Final Disposal

  • All waste containing this compound must be disposed of through your institution's certified hazardous waste management program. Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Disposal Workflow Diagram

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated Labware, Gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Organic Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Securely in Designated Area with Secondary Containment solid_container->storage liquid_container->storage disposal Dispose Through Institutional Hazardous Waste Program storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 18:0 Propargyl PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like 18:0 Propargyl PC (1,2-distearoyl-sn-glycero-3-phosphocholine (N-propynyl)) is paramount for both personal safety and experimental integrity. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe and effective use in the laboratory.

Immediate Safety Information

Key Physical and Chemical Properties:

PropertyValue
Chemical Formula C₄₆H₈₈NO₈P
Molecular Weight 814.17 g/mol
CAS Number 1830366-39-6
Physical Form Powder
Storage Temperature -20°C
Classification Combustible Solid

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling this compound.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety goggles should be worn to protect against dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
Body Protection A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
Respiratory Protection A properly fitted N95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol will ensure the safe handling of this compound from receipt to disposal.

  • Receiving and Storage : Upon receipt, inspect the packaging for any damage. Store the container tightly sealed at -20°C in a designated and properly labeled area.

  • Preparation :

    • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to control exposure.

    • Before handling, ensure all necessary PPE is donned correctly.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing and Aliquoting :

    • Use a dedicated, clean spatula and weighing vessel.

    • Handle the powder gently to minimize the generation of dust.

  • Dissolving :

    • If preparing a solution, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.

    • Ensure the chosen solvent is compatible and that the dissolution process is conducted within the fume hood.

  • Use in Experiments :

    • Conduct all experimental procedures involving this compound within a chemical fume hood.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste materials, including unused powder, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as hazardous chemical waste.

  • Solid Waste : Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste : Collect any solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal Route : All generated hazardous waste must be disposed of through your institution's official hazardous waste management program. Do not dispose of this material down the drain or in regular trash.

Experimental Workflow Diagram

G receiving Receiving and Storage (-20°C) ppe Don Appropriate PPE receiving->ppe Before Handling prep Preparation in Fume Hood weighing Weighing and Aliquoting prep->weighing ppe->prep disposal Waste Disposal (Hazardous Waste) ppe->disposal Contaminated PPE dissolving Dissolving in Solvent weighing->dissolving weighing->disposal Unused Material experiment Experimental Use dissolving->experiment dissolving->disposal Contaminated Labware experiment->disposal Post-Experiment

Caption: Workflow for the safe handling of this compound.

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